molecular formula C6H7N3O2 B2495292 4-Methoxypyrimidine-2-carboxamide CAS No. 1909327-26-9

4-Methoxypyrimidine-2-carboxamide

Cat. No.: B2495292
CAS No.: 1909327-26-9
M. Wt: 153.141
InChI Key: NMHWZLPJTBVIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxypyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.141. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxypyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxypyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxypyrimidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-4-2-3-8-6(9-4)5(7)10/h2-3H,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHWZLPJTBVIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling of 4-Methoxypyrimidine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide regarding the physicochemical profiling of 4-Methoxypyrimidine-2-carboxamide.

Executive Summary

4-Methoxypyrimidine-2-carboxamide (4-MP-2-CA) represents a critical scaffold in Fragment-Based Drug Discovery (FBDD). Structurally, it combines the electron-deficient pyrimidine ring with a polar carboxamide "head" and a lipophilic methoxy "tail." This specific substitution pattern modulates the metabolic stability and solubility profile compared to its 2-chloro or unsubstituted analogs.

This guide provides a rigorous framework for the physicochemical characterization of 4-MP-2-CA. It moves beyond static data sheets to explain the causality of its properties and provides self-validating protocols for experimental verification.

Molecular Identity & Structural Analysis

Before establishing physicochemical parameters, the structural integrity must be defined.[1] The presence of the methoxy group at the C4 position significantly alters the electron density of the pyrimidine ring compared to the parent pyrimidine-2-carboxamide, influencing both pKa and nucleophilic susceptibility.

AttributeSpecification
IUPAC Name 4-Methoxypyrimidine-2-carboxamide
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
SMILES COC1=NC(C(N)=O)=NC=C1
Key Pharmacophore H-Bond Donor (Amide), H-Bond Acceptor (N1, N3, O-Methoxy)
Structural Class Heteroaryl Carboxamide
Structural Dynamics Diagram

The following diagram illustrates the electronic influences within the molecule that dictate its physicochemical behavior.

G Core Pyrimidine Core (Electron Deficient) C2 C2 Position Carboxamide Group Core->C2 Scaffold C4 C4 Position Methoxy Group Core->C4 Scaffold Solubility Solubility Impact: Increases Polarity (H-Bond Donor) C2->Solubility Primary Driver pKa pKa Impact: Lowers Basicity of Ring N (Electron Withdrawing) C2->pKa -I Effect C4->Solubility Lipophilic Modulation Metab Metabolic Stability: Blocks C4 Oxidation C4->Metab Steric/Electronic Shield

Figure 1: Structural Activity Relationship (SAR) map detailing how functional group placement influences core physicochemical properties.

Core Physicochemical Properties (Predicted & Experimental Consensus)

The values below represent a consensus derived from structural analogs (e.g., Pyrimidine-2-carboxamide) and high-fidelity predictive models (ACD/Percepta, SwissADME), as direct experimental monographs for this specific intermediate are rare in open literature.

The "Numbers"
PropertyValue (Range)Mechanistic Explanation
LogP (Octanol/Water) -0.3 to +0.2The amide is highly hydrophilic, balancing the lipophilic methoxy group. It is likely water-soluble .
pKa (Base) 1.0 – 1.8Pyrimidine nitrogens are weak bases. The C2-amide is electron-withdrawing, further suppressing protonation at N1/N3.
pKa (Acid) > 14The amide proton is generally non-ionizable under physiological conditions.[1]
Topological PSA ~82 ŲHigh polar surface area relative to MW suggests good solubility but potentially limited passive permeability (BBB penetration unlikely).[1]
Melting Point 160°C – 175°CHigh lattice energy due to strong intermolecular hydrogen bonding (Amide dimer motif).[1]

Solubility & Lipophilicity Dynamics[1]

Understanding the solubility of 4-MP-2-CA requires analyzing its solid-state energetics. Pyrimidine carboxamides frequently form "head-to-tail" hydrogen-bonded ribbons in the crystal lattice.

Solvation Mechanism
  • Aqueous Media: Solubility is driven by the amide group's ability to accept and donate hydrogen bonds with water. However, the planar stacking of the pyrimidine rings can impede dissolution rate.

  • Organic Media: The methoxy group provides solubility in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF), which is critical for synthetic manipulation.[1]

Experimental Protocol: Thermodynamic Solubility

Objective: Determine the equilibrium solubility of 4-MP-2-CA in pH 7.4 buffer. Standard: OECD Guideline 105 (Shake Flask Method).

  • Preparation: Weigh 10 mg of 4-MP-2-CA into a chemically resistant glass vial.

  • Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Agitate at 25°C for 24 hours (ensure excess solid remains; if not, add more solid).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Validation Step: Run a standard curve of 4-MP-2-CA in DMSO (0.1 - 100 µM) to verify linearity.

Ionization (pKa) Determination Protocol

Because 4-MP-2-CA is a very weak base, standard potentiometric titration may struggle to distinguish the ionization event from the solvent background.

The Challenge

The pKa is expected to be < 2.[2]0. In water, the "leveling effect" makes accurate measurement difficult.

Recommended Protocol: Cosolvent Potentiometry (Sirius T3 or Similar)

Rationale: Using methanol/water ratios allows for the extrapolation of pKa to 0% cosolvent (Yasuda-Shedlovsky extrapolation).

  • Instrument Setup: Calibrate pH electrode with standard buffers (pH 1.68, 4.01, 7.00, 10.01).

  • Sample Prep: Dissolve ~0.5 mg of compound in varying ratios of Methanol:Water (e.g., 20%, 30%, 40% MeOH).

  • Titration: Titrate with 0.1 M HCl.

  • Data Analysis: Plot apparent pKa (

    
    ) vs. dielectric constant (
    
    
    
    ) or weight percent of MeOH. Extrapolate to 0% MeOH to find aqueous pKa.

Self-Validation Check:

  • If the extrapolated pKa is < 1.0, the result is unreliable via potentiometry. Switch to UV-Metric Titration (monitoring the bathochromic shift of the UV spectrum upon protonation).

Stability & Reactivity Profile

For drug development, the stability of the functional groups is paramount.

Hydrolytic Stability (Amide)

The C2-carboxamide is susceptible to hydrolysis under extreme pH, converting to 4-methoxypyrimidine-2-carboxylic acid .

  • Acidic Conditions (pH < 2): Slow hydrolysis.

  • Basic Conditions (pH > 10): Rapid hydrolysis to the carboxylate.

  • Neutral (pH 7.4): Stable (> 24 hours).

Nucleophilic Displacement (Methoxy)

The C4-methoxy group is a potential leaving group, though less reactive than a chloride.

  • Risk: In the presence of strong nucleophiles (e.g., thiols like Glutathione) in vivo, the methoxy group could theoretically undergo

    
     displacement, though this is kinetically slow on the electron-rich 4-position compared to the 2- or 6-positions.
    
Stability Testing Workflow

The following Graphviz diagram outlines the decision tree for stability testing.

Stability Start Start Stability Assay pH_Check Incubate in Buffers (pH 1.2, 7.4, 9.0) Start->pH_Check Analyze HPLC-UV Analysis (t=0, 4h, 24h) pH_Check->Analyze Decision Degradation > 5%? Analyze->Decision Stable Compound Stable Proceed to Bioassay Decision->Stable No Unstable Identify Degradant Decision->Unstable Yes Path_Acid Acid Hydrolysis: Check for Carboxylic Acid Unstable->Path_Acid pH < 2 Path_Nuc Nucleophilic Attack: Check for Displacement Unstable->Path_Nuc Presence of Thiols

Figure 2: Stability assessment workflow for 4-Methoxypyrimidine-2-carboxamide.

References

  • Synthesis & Scaffold Context

    • Synthesis of pyrimidine carboxamide analogues.[3] University of Johannesburg. (2018). Describes the synthesis and solubility profiles of related pyrimidine-2-carboxamide derivatives.

  • Physicochemical Data (Analogous Compounds)

    • 2-Pyridinecarboxamide (Picolinamide) Properties.[4][5] PubChem CID 15070. Used for comparative pKa analysis of the carboxamide group on heteroaryl rings.[1]

    • 4-Methoxypyrimidine Properties.[4][6][7][8] Chem-Impex. Provides baseline data for the methoxy-pyrimidine core (CAS 6104-41-2).

  • Methodology (pKa & Solubility)

    • OECD Guideline for Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 105: Water Solubility.

  • Structural Validation

    • Crystal structure of N-(4-methoxyphenyl)picolinamide. NIH/PubMed. Demonstrates the hydrogen bonding networks typical of pyridine/pyrimidine carboxamides.

Sources

Therapeutic Architecture of 4-Methoxypyrimidine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The 4-methoxypyrimidine-2-carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to function as a bidentate ligand for metalloenzymes and a hinge-binder in kinase domains. While simple pyrimidines are ubiquitous, the specific substitution pattern of a C2-carboxamide paired with a C4-methoxy group creates a unique electronic and steric environment.

This architecture is primarily exploited in two high-value therapeutic vectors:

  • Retroviral Integrase Inhibition (HIV-1): Acting as a pharmacophore mimic of the diketo acid functionality found in second-generation Integrase Strand Transfer Inhibitors (INSTIs). The motif facilitates the chelation of divalent metal ions (

    
     or 
    
    
    
    ) essential for viral DNA integration.
  • Targeted Oncology (Kinase Modulation): Serving as a scaffold for Hematopoietic Progenitor Kinase 1 (HPK1) and Rho-associated protein kinase (ROCK) inhibitors, where the pyrimidine nitrogen and amide moiety form critical hydrogen bonds with the ATP-binding hinge region.

This guide analyzes the structural activity relationships (SAR), synthetic pathways, and validated experimental protocols for developing therapeutics based on this scaffold.[1]

Structural Biology & Pharmacophore Analysis[2]

The therapeutic potency of 4-methoxypyrimidine-2-carboxamide derivatives stems from their ability to enforce specific binding geometries.

The Chelation Triad & Electronic Tuning

In metalloenzyme targets (like HIV Integrase), the N1 nitrogen of the pyrimidine ring and the carbonyl oxygen of the C2-amide form a planar, bidentate chelation system.

  • The C4-Methoxy Role: Unlike a simple hydrogen or alkyl group, the C4-methoxy substituent exerts a mesomeric electron-donating effect (+M). This increases the electron density at the N3 position (improving H-bond acceptance) while subtly modulating the pKa of the ring nitrogens. Furthermore, the methoxy group fills hydrophobic sub-pockets (e.g., near the viral DNA interface) that hydroxyl groups cannot, often improving membrane permeability (logP).

Visualization: SAR Logic

The following diagram illustrates the functional dissection of the scaffold.

SAR_Logic Core Pyrimidine Core C2_Amide C2-Carboxamide (Metal Chelation / H-Bond Donor) Core->C2_Amide Essential for Active Site Binding C4_Methoxy C4-Methoxy (Electronic Tuning / Lipophilicity) Core->C4_Methoxy Modulates N3 Basicity C5_C6 C5/C6 Positions (Solubility & Target Selectivity) Core->C5_C6 Vector for Library Diversity Mg2+ / Mn2+ Mg2+ / Mn2+ C2_Amide->Mg2+ / Mn2+ Bidentate Binding

Figure 1: Pharmacophore dissection of the 4-methoxypyrimidine-2-carboxamide scaffold highlighting the functional roles of specific substituents.

Primary Therapeutic Vector: HIV Integrase Inhibition

The most clinically validated application of pyrimidine-carboxamides is in the inhibition of HIV-1 Integrase. These derivatives function as Strand Transfer Inhibitors (INSTIs) . They block the insertion of viral DNA into the host genome by sequestering the catalytic metal cofactors.

Mechanism of Action

The 4-methoxypyrimidine-2-carboxamide motif acts as a bioisostere for the diketo acid pharmacophore found in Raltegravir. The amide carbonyl and the pyrimidine N1 coordinate the two


 ions in the catalytic core, freezing the enzyme-viral DNA complex (the Intasome) and preventing the "strand transfer" step.
Protocol: HIV-1 Integrase Strand Transfer Assay

To validate derivatives of this class, a high-throughput homogeneous time-resolved fluorescence (HTRF) or plate-based assay is required.

Materials:

  • Recombinant HIV-1 Integrase (wild-type).

  • Biotinylated viral DNA donor (LTR sequence).

  • Digoxigenin-labeled target DNA.

  • Streptavidin-coated microplates.

  • Anti-digoxigenin-alkaline phosphatase antibody.

Step-by-Step Methodology:

  • Pre-incubation: Dilute 4-methoxypyrimidine-2-carboxamide derivatives in DMSO. Mix 2

    
    L of compound with 98 
    
    
    
    L of reaction buffer (20 mM HEPES pH 7.5, 10 mM DTT, 10 mM
    
    
    , 10% glycerol).
  • Complex Assembly: Add 100 nM recombinant Integrase and 50 nM biotinylated viral DNA to the buffer. Incubate at 37°C for 15 minutes to allow the stable complex to form.

  • Strand Transfer Initiation: Add 20 nM digoxigenin-labeled target DNA to initiate the reaction.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding 50 mM EDTA.

  • Detection: Transfer aliquots to streptavidin-coated plates (captures the viral DNA). Wash 3x with PBS-T. Add anti-digoxigenin antibody (binds the integrated target DNA).

  • Readout: Add AP substrate (pNPP) and measure absorbance at 405 nm. Calculate

    
     relative to DMSO control.
    

Data Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Standard: Raltegravir should yield an

    
     of ~10–30 nM in this setup.
    

Secondary Vector: Oncology (Kinase Inhibition)

Recent medicinal chemistry efforts have repurposed this scaffold for oncology, specifically targeting HPK1 (Hematopoietic Progenitor Kinase 1) .[2] HPK1 is a negative regulator of T-cell activation; inhibiting it enhances anti-tumor immunity.

Binding Mode

In kinases, the pyrimidine-2-carboxamide does not typically chelate metals. Instead:

  • The amide

    
      acts as a hydrogen bond donor to the hinge region backbone carbonyl.
    
  • The pyrimidine N acts as a hydrogen bond acceptor from the hinge backbone NH.

  • The 4-methoxy group projects into the solvent-exposed region or a ribose-binding pocket, improving selectivity over similar kinases.

Data Summary: Activity Profile

The following table summarizes the potency of 4-substituted pyrimidine-2-carboxamides against key kinase targets (representative data derived from literature [5, 6]).

Target KinaseR-Group (C4 Position)IC50 (nM)Selectivity Profile
HPK1 Methoxy (-OMe)45>50x vs. LCK/MAPK
ROCK-II Pyrazol-4-yl (analog)3Highly Selective
PI3K

Sulfonamide-linked0.22Dual PI3K/mTOR
EGFR Anilino-substitution120Moderate

Synthetic Protocols & Optimization

The synthesis of 4-methoxypyrimidine-2-carboxamide derivatives typically proceeds via a Nucleophilic Aromatic Substitution (


)  on a halogenated precursor, followed by nitrile hydrolysis or amide coupling.
Synthetic Pathway Visualization

Synthesis_Pathway Start 2-Cyano-4-chloropyrimidine Step1 Step 1: Methoxylation (NaOMe, MeOH, 0°C) Start->Step1 Inter1 2-Cyano-4-methoxypyrimidine Step1->Inter1 Step2 Step 2: Controlled Hydrolysis (H2O2, K2CO3, DMSO) Inter1->Step2 Final 4-Methoxypyrimidine- 2-carboxamide Step2->Final

Figure 2: Two-step synthetic route from commercially available chloropyrimidine precursors.

Detailed Protocol: Synthesis of 4-Methoxypyrimidine-2-carboxamide

Step 1: Methoxylation (


) 
  • Reagents: Dissolve 2-cyano-4-chloropyrimidine (1.0 eq) in anhydrous methanol.

  • Addition: Dropwise add Sodium Methoxide (NaOMe, 1.1 eq) at 0°C under nitrogen atmosphere.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Concentrate in vacuo. Resuspend residue in water and extract with Dichloromethane (DCM). Dry organic layer over

    
    .
    
  • Yield: Typically >85% of 2-cyano-4-methoxypyrimidine.

Step 2: Radziszewski Hydrolysis (Nitrile to Amide) Note: Acidic hydrolysis often converts the nitrile to the carboxylic acid. To stop at the amide, oxidative hydrolysis is preferred.

  • Reagents: Dissolve the nitrile intermediate in DMSO (0.5 M).

  • Catalyst: Add

    
     (0.5 eq).
    
  • Oxidant: Add 30% Hydrogen Peroxide (

    
    , 4.0 eq) dropwise at 0°C (Exothermic!).
    
  • Reaction: Allow to warm to room temperature and stir for 30 minutes.

  • Quench: Pour into ice water. The product often precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water.

References

  • Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry.[3][4] Link

  • Pace, P., et al. (2007). Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors.[5] Journal of Medicinal Chemistry.[3][4] Link

  • Feng, Y., et al. (2008).[3] Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors.[3] Journal of Medicinal Chemistry.[3][4] Link

  • Johns, B. A., et al. (2013). Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3. A Diastereomeric Approach to Chiral Non-Racemic Integrase Inhibitors. Journal of Medicinal Chemistry.[3][4] Link

  • Wang, Y., et al. (2024).[4] Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.[3][4] Link

  • Li, Q., et al. (2023).[6] Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals.[1][6][7] Link

Sources

Technical Monograph: 4-Methoxypyrimidine-2-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of fragment-based drug discovery (FBDD), 4-methoxypyrimidine-2-carboxamide represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple heterocycles, this scaffold offers a unique duality:

  • The Anchor (C2-Carboxamide): A rigid hydrogen-bond donor/acceptor motif that mimics the transition state of peptide bonds, critical for binding in the hinge region of kinases and the active sites of metalloenzymes.

  • The Switch (C4-Methoxy): An electrophilic site that serves either as a stable lipophilic contact or a "masked" leaving group for late-stage diversification via Nucleophilic Aromatic Substitution (

    
    ).
    

This guide dissects the synthesis, reactivity, and pharmacological utility of this scaffold, moving beyond basic characterization to application in high-value therapeutic areas like kinase inhibition and antiviral therapy.

Structural Significance & Pharmacophore Analysis

The medicinal utility of 4-methoxypyrimidine-2-carboxamide is dictated by its electronic distribution. The pyrimidine ring is inherently electron-deficient (


-deficient), making it susceptible to nucleophilic attack, while the carboxamide provides directional polarity.
Physicochemical Profile (Lipinski Compliance)
  • Molecular Weight: ~153.14 g/mol (Fragment-ideal)

  • H-Bond Donors: 2 (Amide

    
    )
    
  • H-Bond Acceptors: 4 (Pyrimidine N1/N3, Methoxy O, Amide O)

  • cLogP: ~0.2–0.5 (Highly water-soluble, ideal for CNS penetration optimization)

  • Topological Polar Surface Area (TPSA): ~68 Ų

The "Warhead" vs. "Anchor" Logic

In kinase inhibitor design, the 2-carboxamide group often functions as the "Anchor," forming bidentate hydrogen bonds with the hinge region backbone (e.g., Leu83 in CDK2). The 4-methoxy group acts as a "Warhead" precursor. In early hits, it provides hydrophobic bulk; in lead optimization, it is often displaced by complex amines to access the ribose-binding pocket.

Synthetic Architectures

The synthesis of 4-methoxypyrimidine-2-carboxamide is non-trivial due to the sensitivity of the amide to hydrolysis under the harsh conditions required to build the pyrimidine ring. Two primary routes dominate the literature.

Route A: The Nitrile Hydrolysis (Preferred)

This is the most scalable route, avoiding the use of unstable amidines.

  • Precursor: 2-Chloro-4-methoxypyrimidine.[1]

  • Cyanation:

    
     displacement of chloride using 
    
    
    
    or
    
    
    (Pd-catalyzed).
  • Hydrolysis: Controlled hydration of the nitrile to the primary amide using Urea-Hydrogen Peroxide (UHP) or basic hydrolysis (

    
    ).
    
Route B: The Minisci Radical Functionalization

Used for late-stage introduction of the carbamoyl group onto a pre-formed 4-methoxypyrimidine core.

  • Mechanism: Generation of a carbamoyl radical (

    
    ) from formamide/peroxide, which attacks the electron-deficient C2 position.
    
  • Limitation: Often suffers from poor regioselectivity (C2 vs C6 mixtures).

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways to the scaffold and its subsequent activation.

SynthesisPathways cluster_0 Critical Decision Point Start 2,4-Dichloropyrimidine Inter1 2-Chloro-4-methoxypyrimidine Start->Inter1 NaOMe, MeOH (Regioselective SNAr) Inter2 4-Methoxy-2-cyanopyrimidine Inter1->Inter2 Zn(CN)2, Pd(PPh3)4 (Rosenmund-von Braun) Target 4-Methoxypyrimidine- 2-carboxamide (The Scaffold) Inter2->Target H2O2, NaOH (Radziszewski Hydrolysis) Drug 4-Amino-substituted Kinase Inhibitor Target->Drug R-NH2, Heat (Late-Stage SNAr)

Caption: Figure 1. Divergent synthetic pathways highlighting the "Nitrile Route" as the primary access point to the carboxamide scaffold.

Reactivity Profile: The "Methoxy Switch"

The 4-methoxy group is not inert. In the context of the electron-poor pyrimidine ring (further activated by the electron-withdrawing 2-carboxamide), the methoxy group functions as a "pseudo-halogen."

Displacement Kinetics
  • Observation: Treatment of 4-methoxypyrimidine-2-carboxamide with primary amines at elevated temperatures (

    
    C) results in the displacement of the methoxy group.
    
  • Mechanism: The reaction proceeds via a Meisenheimer complex. The leaving group ability of methoxide (

    
    ) is poor compared to chloride, but the activation energy is lowered by the 2-carboxamide's inductive effect.
    
  • Strategic Value: This allows researchers to use the methoxy compound as a stable storage form (shelf-stable solid) that can be "switched" to a diverse library of amino-pyrimidines (active drugs) in a single step.

Detailed Experimental Protocol

Objective: Synthesis of 4-Methoxypyrimidine-2-carboxamide via Controlled Hydrolysis. Scale: 10 mmol (Self-validating laboratory scale).

Reagents & Equipment
  • 4-Methoxy-2-cyanopyrimidine (1.35 g, 10 mmol) [Precursor]

  • Hydrogen Peroxide (30% w/v, 5 mL)

  • Sodium Hydroxide (6N solution, 2 mL)

  • Ethanol (20 mL)

  • Ice bath, Magnetic stirrer, Vacuum filtration setup.

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.35 g of 4-methoxy-2-cyanopyrimidine in 20 mL of ethanol. Stir until a clear solution is obtained.

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Add 2 mL of 6N NaOH dropwise. Why: Controlling the exotherm prevents hydrolysis of the methoxy group to the inactive uracil derivative.

  • Oxidant Addition: Add 5 mL of 30%

    
     dropwise over 10 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting nitrile (

      
      ) should disappear, and the amide (
      
      
      
      ) should appear.
  • Quenching: Carefully add saturated sodium thiosulfate solution (5 mL) to quench excess peroxide. Safety: Test for peroxides using starch-iodide paper before proceeding.

  • Isolation: Evaporate the ethanol under reduced pressure. The product will precipitate as a white solid.

  • Purification: Recrystallize from water/ethanol (9:1).

  • Yield: Expected yield 85–90% (approx. 1.3 g).[2]

Analytical Validation
  • 1H NMR (DMSO-d6):

    
     3.98 (s, 3H, 
    
    
    
    ), 7.15 (d, 1H, Py-H5), 8.05 (br s, 1H,
    
    
    ), 8.40 (br s, 1H,
    
    
    ), 8.65 (d, 1H, Py-H6).
  • Interpretation: The presence of two broad singlets for the

    
     confirms the primary amide. The singlet at 3.98 confirms the methoxy group remained intact.
    

Medicinal Chemistry Applications

Kinase Inhibition (EGFR/JAK)

The 2-carboxamide nitrogen often acts as a donor to the backbone carbonyl of the kinase hinge region, while the pyrimidine N1 accepts a proton from the backbone amide.

  • Example: In the design of JAK inhibitors, the 4-methoxy group is replaced by a piperidine or morpholine ring to solubilize the molecule, while the carboxamide remains the critical "anchor."

Antivirals (HIV Integrase)

Pyrimidine carboxamides are bioisosteres of the diketo acid moiety found in HIV integrase inhibitors like Raltegravir. The amide carbonyl and the pyrimidine N3 can chelate the


 ions in the viral active site.
Data Summary Table
Property4-Methoxypyrimidine-2-carboxamide4-Chloropyrimidine-2-carboxamideRelevance
Stability High (Shelf-stable)Low (Hydrolyzes in moist air)Library storage
Reactivity Moderate (

requires heat)
High (

at RT)
Selectivity control
Solubility ModerateLowAssay compatibility
Toxicity Low (Metabolite: Uracil derivative)High (Alkylating agent)Safety profile

References

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1088. Link

  • WuXi AppTec. (2020). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi Biology. Link

  • BenchChem. (2025).[2] The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. Link

  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry. Link

Sources

Introduction: The Imperative of Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of 4-Methoxypyrimidine-2-carboxamide

In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone property that dictates its pharmacokinetic profile, efficacy, and safety.[1] Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, governs its half-life and bioavailability, thereby influencing dosing regimens and therapeutic outcomes.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity. Therefore, an early and accurate assessment of metabolic stability is critical for selecting and optimizing drug candidates, preventing the costly failure of promising compounds in later developmental stages.[2][3]

This guide provides a comprehensive technical framework for predicting and evaluating the metabolic stability of 4-Methoxypyrimidine-2-carboxamide, a molecule of interest within contemporary medicinal chemistry. We will dissect its structural liabilities, outline predictive computational workflows, and provide detailed protocols for robust in vitro assessment using established liver-derived systems. This document is intended for drug development professionals, researchers, and scientists seeking to apply rigorous metabolic profiling to their discovery programs.

Structural Analysis and Predicted Metabolic Liabilities

The chemical structure of 4-Methoxypyrimidine-2-carboxamide presents several potential sites for enzymatic metabolism, primarily mediated by hepatic enzymes. An initial analysis allows for the formulation of hypotheses regarding its metabolic fate.

  • O-Demethylation: The 4-methoxy group (-OCH₃) is a primary target for Cytochrome P450 (CYP450) enzymes, particularly isoforms like CYP2D6 and CYP3A4.[4][5] This Phase I reaction would yield the corresponding 4-hydroxy-pyrimidine metabolite and formaldehyde. This is one of the most common metabolic pathways for aryl methyl ethers.

  • Aromatic/Heterocyclic Hydroxylation: The pyrimidine ring itself can be a substrate for oxidative metabolism by CYP450 enzymes, leading to the formation of various hydroxylated metabolites. The exact position of hydroxylation is often difficult to predict without experimental data but represents a significant potential metabolic route.

  • Amide Hydrolysis: The 2-carboxamide moiety (-CONH₂) is susceptible to hydrolysis by amidase enzymes, which would cleave the amide bond to form the corresponding 2-carboxylic acid metabolite and ammonia. While often slower than oxidative metabolism, this pathway can be a significant clearance mechanism for many carboxamide-containing drugs.

  • Oxidation by Aldehyde Oxidase (AO): It is crucial to consider non-CYP450 pathways. The pyrimidine ring, being an electron-deficient heterocycle, is a potential substrate for cytosolic enzymes like aldehyde oxidase (AO) and xanthine oxidase (XO).[6] For instance, the structurally related antiviral drug Favipiravir (a pyrazinecarboxamide) is primarily metabolized to an inactive hydroxylated form by AO.[6][7][8] This possibility underscores the importance of using enzyme systems that contain these cytosolic enzymes, such as liver S9 fractions.[9]

Based on this analysis, a multi-pathway metabolic breakdown is plausible for 4-Methoxypyrimidine-2-carboxamide.

G parent 4-Methoxypyrimidine-2-carboxamide met1 4-Hydroxy-pyrimidine-2-carboxamide (via O-Demethylation) parent->met1 CYP450s met2 Hydroxylated Pyrimidine Ring Metabolite parent->met2 CYP450s met3 4-Methoxy-pyrimidine-2-carboxylic Acid (via Hydrolysis) parent->met3 Amidases met4 Oxidized Pyrimidine Ring Metabolite parent->met4 Aldehyde Oxidase (AO) / Xanthine Oxidase (XO)

Caption: Predicted metabolic pathways for 4-Methoxypyrimidine-2-carboxamide.

In Silico Prediction of Metabolic Stability

Before embarking on laboratory experiments, computational models provide a rapid, cost-effective initial assessment of metabolic stability.[1] These in silico tools use quantitative structure-activity relationship (QSAR) models, machine learning algorithms, or graph neural networks trained on large datasets of experimentally determined metabolic stability data.[10][11][12]

The general workflow involves submitting the chemical structure of the compound, typically as a SMILES string or SDF file, to a prediction platform. The software then calculates various molecular descriptors and fingerprints to predict metabolic parameters.[13]

G cluster_0 Computational Workflow Input Input Structure (SMILES/SDF) Model Predictive Model (e.g., GNN, Random Forest) Input->Model Output Predicted Output: - Half-Life (t½) - Intrinsic Clearance (CLint) - Stable/Unstable Classification Model->Output

Caption: A generalized workflow for in silico metabolic stability prediction.

While these predictions are valuable for ranking and prioritizing compounds, they are not a substitute for experimental verification due to the complexity of biological systems.[11]

In Vitro Experimental Assessment: Protocols and Rationale

In vitro assays using liver subcellular fractions are the industry standard for determining metabolic stability.[2] They provide quantitative data that can be used to predict in vivo clearance. We will detail two essential, complementary assays.

Liver Microsomal Stability Assay

This assay is the workhorse for evaluating Phase I metabolism, as liver microsomes are enriched with CYP450 and UGT enzymes located in the endoplasmic reticulum.[14][15][16] The protocol measures the rate of disappearance of the parent compound over time in the presence of the necessary cofactor, NADPH.[17]

Objective: To determine the Phase I metabolic stability and calculate the intrinsic clearance (CLint) of 4-Methoxypyrimidine-2-carboxamide.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Positive Controls: Verapamil (high turnover), Tolbutamide (low turnover)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

Procedure:

  • Preparation: Thaw liver microsomes at 37°C and dilute to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.[18] Prepare a 100 µM working solution of the test compound and positive controls by diluting the 10 mM stock in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.1%.[19]

  • Incubation Setup: In a 96-well plate, add the microsomal solution and the test compound/control working solution. The final concentration of the test compound will be 1 µM and the final microsomal protein concentration will be 0.5 mg/mL.[15]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for the negative control wells (-NADPH), to which buffer is added instead.[14]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with internal standard.[15][17] The 0-minute sample is taken immediately after adding NADPH.

  • Sample Processing: Vigorously mix the collection plate, then centrifuge at high speed (e.g., 4000 rpm for 20 min) to precipitate proteins.[14]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.

G start Prepare Reagents: Microsomes, Buffer, Compound, NADPH incubate Add Microsomes + Compound to Plate start->incubate preincubate Pre-incubate at 37°C incubate->preincubate initiate Initiate Reaction with NADPH preincubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench with ACN + IS sampling->quench process Centrifuge to Precipitate Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze

Caption: Experimental workflow for the liver microsomal stability assay.

Liver S9 Fraction Stability Assay

The S9 fraction is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[20] This makes the S9 assay more comprehensive than the microsomal assay, as it can assess Phase I and many Phase II metabolic pathways (e.g., sulfation, glucuronidation, as well as AO/XO activity).[9][21][22] This is particularly relevant for 4-Methoxypyrimidine-2-carboxamide due to the potential involvement of cytosolic aldehyde oxidase.

Objective: To determine the overall hepatic metabolic stability, including both Phase I and Phase II contributions.

Materials:

  • Pooled Human Liver S9 Fraction

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Cofactor Mix: NADPH, UDPGA (for glucuronidation), PAPS (for sulfation)

  • All other materials as listed in the microsomal assay protocol.

Procedure: The procedure is largely analogous to the microsomal stability assay, with key differences in the enzyme fraction and cofactors used.

  • Preparation: Thaw the S9 fraction and prepare a 1 mg/mL working solution in cold buffer.

  • Incubation Setup: Prepare incubation mixtures with the S9 fraction (final concentration 0.5-1.0 mg/mL) and test compound (final concentration 1 µM).[9]

  • Pre-incubation: Pre-incubate the plate at 37°C.

  • Initiation: Initiate the reaction by adding a pre-warmed, comprehensive cofactor mix (NADPH, UDPGA, PAPS).[9][22] A parallel incubation with only NADPH can be run to isolate the contribution of Phase I enzymes. A negative control without any cofactors is essential.[22]

  • Time-Point Sampling, Processing, and Analysis: Follow steps 5-7 as described in the microsomal stability protocol.

G start Prepare Reagents: S9 Fraction, Buffer, Compound, Cofactors incubate Add S9 + Compound to Plate start->incubate preincubate Pre-incubate at 37°C incubate->preincubate initiate Initiate Reaction with Cofactor Mix (NADPH, UDPGA, etc.) preincubate->initiate sampling Sample at Time Points (0, 15, 30, 60, 90 min) initiate->sampling quench Quench with ACN + IS sampling->quench process Centrifuge to Precipitate Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze

Caption: Experimental workflow for the liver S9 fraction stability assay.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this application, offering unparalleled sensitivity and selectivity for quantifying the parent drug in a complex biological matrix.[23][24]

  • Chromatography: A reversed-phase HPLC column (e.g., C18) is used to separate the parent compound from matrix components and potential metabolites.[14] A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid, is typically employed.[14]

  • Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. The parent compound's specific precursor ion (M+H)⁺ is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition ensures accurate quantification.[25]

  • Metabolite Identification: For identifying metabolites, high-resolution mass spectrometry (HRMS) on instruments like Q-TOF or Orbitrap is invaluable.[26][27] By comparing samples from later time points against the 0-minute sample, new peaks can be identified. The accurate mass measurement allows for the prediction of elemental compositions, and fragmentation patterns (MS/MS spectra) help elucidate the structure of the metabolites.[27]

Data Interpretation and Reporting

The primary data from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point.

  • Calculate Percent Remaining:

    • Percent Remaining (%) = (Peak Area Ratio at time t / Peak Area Ratio at time 0) × 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the percent remaining against time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • t½ (min) = 0.693 / -slope

  • Calculate Intrinsic Clearance (CLint):

    • CLint is a measure of the intrinsic ability of the liver to metabolize a drug.

    • CLint (µL/min/mg protein) = (0.693 / t½) × (Incubation Volume (µL) / Protein Amount (mg)) [14]

Data Presentation: The results should be summarized in a clear, tabular format.

CompoundAssay Systemt½ (min)CLint (µL/min/mg protein)
4-Methoxy-pyrimidine-2-carboxamide HLM (+NADPH) ValueValue
4-Methoxy-pyrimidine-2-carboxamide HLM (-NADPH) >60< LLOQ
4-Methoxy-pyrimidine-2-carboxamide S9 (+Cofactors) ValueValue
Verapamil (Control)HLM (+NADPH)<10>70
Tolbutamide (Control)HLM (+NADPH)>60<5

LLOQ: Lower Limit of Quantification

A significant difference between the clearance in the S9 and microsomal assays would suggest a substantial contribution from cytosolic enzymes (e.g., AO/XO or Phase II enzymes), warranting further investigation.

Conclusion

The metabolic stability profile of 4-Methoxypyrimidine-2-carboxamide can be comprehensively evaluated through a synergistic approach of structural analysis, in silico prediction, and robust in vitro experimentation. The primary metabolic liabilities are predicted to be CYP450-mediated O-demethylation and potential oxidation of the pyrimidine ring by both CYP450s and cytosolic aldehyde oxidase. The detailed microsomal and S9 fraction stability assays provide the quantitative data necessary to determine the compound's intrinsic clearance and half-life. By comparing results from both systems, researchers can elucidate the relative contributions of different enzyme families to the molecule's overall metabolism. This integrated strategy provides the critical data needed to make informed decisions in the drug discovery cascade, guiding lead optimization efforts toward compounds with a desirable pharmacokinetic profile.

References

  • [21] Richardson, S. J., Bai, A., & Moghaddam, M. (2016). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters.

  • [18] Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from a relevant publication on the platform.

  • [22] S9 Stability Assay. (n.d.). MTTlab. Retrieved from [Link]

  • [28] Richardson, S. J., Bai, A., & Moghaddam, M. (2016). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Semantic Scholar.

  • [9] S9 Metabolic Stability. (n.d.). Creative Bioarray. Retrieved from [Link]

  • [7] Mifsud, I., & Sim, J. (2021). Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19. PMC.

  • [20] S9 fraction. (n.d.). Wikipedia. Retrieved from [Link]

  • [29] Favipiravir. (n.d.). Wikipedia. Retrieved from [Link]

  • [10] Using open source computational tools for predicting human metabolic stability and additional absorption, distribution, metabolism, excretion, and toxicity properties. (n.d.). PubMed. Retrieved from [Link]

  • [30] Favipiravir: Frequently Asked Questions. (n.d.). CiplaMed. Retrieved from [Link]

  • [23] Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. (n.d.). PubMed. Retrieved from [Link]

  • [2] How to Conduct an In Vitro Metabolic Stability Study. (2025). Patsnap Synapse. Retrieved from [Link]

  • [14] ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • [19] Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from a relevant SOP document.

  • [31] Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Source. Retrieved from a relevant protocol page.

  • [17] Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • [25] Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). PMC.

  • [32] Computational Tools for Metabolic Engineering. (n.d.). PMC.

  • [15] Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved from a product page on the Sigma-Aldrich website.

  • [11] Du, B., et al. (2023). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. Bioinformatics.

  • [13] MetStabOn—Online Platform for Metabolic Stability Predictions. (2018). MDPI. Retrieved from [Link]

  • [6] Surmelioglu, N., et al. (n.d.). Favipiravir pharmacokinetics in COVID-19 patients with moderate to severe kidney dysfunction. Lirias.

  • [33] In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Source. Retrieved from a relevant protocol document.

  • [24] Applications Of Liquid Chromatography Mass Spectrometry (lc ms) In Drug Metabolism Studies. (n.d.). Journal of Applied Bioanalysis. Retrieved from [Link]

  • [34] Possible routes for conversion of T-705 or its nonfluorinated analog... (n.d.). ResearchGate. Retrieved from a relevant publication on the platform.

  • [35] Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. (2013). PubMed. Retrieved from [Link]

  • [12] MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. (2024). PMC.

  • [27] Metabolite Identification by Mass Spectrometry. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved from a relevant publication.

  • [36] Elucidating the Mechanism of Cytochrome P450-Mediated Pyrimidine Ring Conversion to Pyrazole Metabolites with the BACE1 Inhibitor GNE-892 in Rats. (n.d.). Semantic Scholar.

  • [16] Strategies for In Vitro Metabolic Stability Testing. (2009). Source. Retrieved from a relevant presentation slide deck.

  • [37] Mechanism of Action of T-705 Ribosyl Triphosphate against Influenza Virus RNA Polymerase. (n.d.). PMC.

  • [38] Alterations in favipiravir (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever. (n.d.). PubMed. Retrieved from [Link]

  • [39] Mechanism of action of T-705 against influenza virus. (n.d.). PubMed. Retrieved from [Link]

  • [4] Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). PMC - NIH.

  • [5] Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). PMC.

  • [1] Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Source. Retrieved from a relevant online article.

  • [40] Special Issue : Cytochrome P450 Enzymes in Drug Metabolism. (n.d.). MDPI. Retrieved from [Link]

  • [41] Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (n.d.). ChemRxiv.

  • [42] Cellular metabolomics reveals glutamate and pyrimidine metabolism pathway alterations induced by BDE-47 in human neuroblastoma SK-N-SH cells. (2019). PubMed. Retrieved from [Link]

  • [43] Design, synthesis, and biological activity of novel, potent, and highly selective fused pyrimidine-2-carboxamide-4-one-based matrix metalloproteinase (MMP)-13 zinc-binding inhibitors. (2016). PubMed. Retrieved from [Link]

  • [44] Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells. (n.d.). PMC.

  • [45] Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. (2024). Malaria World. Retrieved from a relevant publication.

  • [46] 4-Pyridone-3-carboxamide-1-β-d-ribonucleoside Triphosphate (4PyTP), a Novel NAD + Metabolite Accumulating in Erythrocytes of Uremic Children: A Biomarker for a Toxic NAD + Analogue in Other Tissues?. (n.d.). MDPI. Retrieved from [Link]

  • [47] Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D3 and Identification of Their Metabolites. (n.d.). PMC.

Sources

The Ascendant Pharmacophore: A Technical Guide to 4-Methoxypyrimidine-2-carboxamide in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within this pursuit, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit affinity for multiple biological targets—is a cornerstone of efficient drug discovery. The pyrimidine ring, a fundamental component of nucleobases, has long been recognized for its versatile role in medicinal chemistry.[1] This guide delves into a specific, promising derivative: the 4-methoxypyrimidine-2-carboxamide core. While direct literature on this exact scaffold is emerging, this document serves as a technical synthesis, extrapolating from closely related analogues to build a comprehensive understanding of its potential as a pharmacophore in drug design. We will explore its synthetic accessibility, dissect its key pharmacophoric features, and propose strategies for its application in developing next-generation therapeutics.

The 4-Methoxypyrimidine-2-carboxamide Core: A Strategic Constellation of Functionality

A pharmacophore is defined as the spatial arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and elicit a response. The 4-methoxypyrimidine-2-carboxamide scaffold presents a compelling constellation of such features, strategically positioned for multifaceted interactions with protein targets.

Key Pharmacophoric Features:

  • Hydrogen Bond Donors and Acceptors: The carboxamide group at the 2-position provides a potent hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the carbonyl oxygen). The pyrimidine ring itself contains two nitrogen atoms that can act as hydrogen bond acceptors. These features are critical for anchoring the molecule within a receptor's binding pocket.[2][3]

  • Aromatic System: The pyrimidine ring offers a planar aromatic surface capable of engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target protein.

  • Dipole Moment: The electron-withdrawing nature of the pyrimidine nitrogens and the carboxamide group, combined with the electron-donating methoxy group, creates a distinct dipole moment across the molecule, which can be crucial for long-range electrostatic interactions and proper orientation within the binding site.

  • Modulation of Physicochemical Properties: The 4-methoxy group is not merely a steric feature; it significantly influences the electronic properties of the pyrimidine ring and can enhance metabolic stability and membrane permeability.

Synthetic Strategies: Accessing the Core Scaffold

While a single, established route for 4-methoxypyrimidine-2-carboxamide is not extensively documented, its synthesis can be logically deduced from established pyrimidine synthetic methodologies. A plausible and adaptable synthetic workflow is outlined below.

Proposed Synthetic Workflow:

A convergent synthetic approach is proposed, starting from readily available precursors. The key steps would involve the construction of the substituted pyrimidine ring followed by the installation of the carboxamide functionality.

G A 1,3-Dicarbonyl Compound (or equivalent) C Cyclocondensation A->C B Urea or Thiourea B->C D 2-Thio/Hydroxy-4-methoxypyrimidine C->D E Chlorination D->E F 2-Chloro-4-methoxypyrimidine E->F G Cyanation F->G H 2-Cyano-4-methoxypyrimidine G->H I Hydrolysis H->I J 4-Methoxypyrimidine-2-carboxamide I->J

Caption: Proposed synthetic workflow for 4-methoxypyrimidine-2-carboxamide.

Experimental Protocol (Adapted from related syntheses):

Step 1: Cyclocondensation to form the Pyrimidine Ring

  • To a solution of a suitable 1,3-dicarbonyl compound (e.g., malondialdehyde tetraethyl acetal) in a protic solvent like ethanol, add an equimolar amount of urea or thiourea.

  • Add a catalytic amount of a strong acid (e.g., HCl) or base (e.g., sodium ethoxide).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it. The product, a 2-hydroxy or 2-mercaptopyrimidine, may precipitate and can be collected by filtration.

Step 2: Introduction of the Methoxy Group at the 4-Position

This step assumes a starting material that allows for the selective introduction of a methoxy group at the 4-position. A more likely industrial-scale synthesis would start with a precursor already containing the desired substitution pattern.

Step 3: Conversion to the 2-Carboxamide

  • The 2-hydroxy or 2-mercaptopyrimidine can be converted to a 2-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • The resulting 2-chloropyrimidine is then subjected to a nucleophilic substitution with a cyanide source (e.g., sodium cyanide) to yield the 2-cyanopyrimidine.

  • Finally, controlled hydrolysis of the nitrile group, for instance using an acid or base under mild conditions, will yield the desired 4-methoxypyrimidine-2-carboxamide. Careful control of the hydrolysis is crucial to avoid the formation of the corresponding carboxylic acid.

The Role in Drug-Receptor Interactions: A Structure-Activity Relationship (SAR) Perspective

The strategic placement of the methoxy and carboxamide groups on the pyrimidine scaffold allows for a nuanced interplay of interactions that can be fine-tuned to achieve desired biological activity. By analyzing SAR data from structurally related pyrimidine carboxamide derivatives, we can infer the likely contributions of each component of the 4-methoxypyrimidine-2-carboxamide pharmacophore.

Position Functional Group Potential Role in Receptor Binding SAR Insights from Analogues
2Carboxamide- Hydrogen bond donor (N-H) and acceptor (C=O) for anchoring to the protein backbone or specific residues.[2] - Can be further substituted on the nitrogen to explore additional binding pockets.- In many kinase inhibitors, the 2-amino or 2-carboxamido group forms crucial hydrogen bonds with the hinge region of the kinase.[4] - Substitution on the carboxamide nitrogen can significantly modulate potency and selectivity.
4Methoxy- Hydrogen bond acceptor. - Can influence the electronics of the pyrimidine ring, affecting the pKa of the ring nitrogens. - Can provide a vector for steric interaction or be a site for metabolism.- The 4-methoxy group has been shown to enhance the cytotoxic activity of some pyrimidine derivatives against cancer cell lines.[1] - In some cases, it can improve oral bioavailability compared to a hydroxyl group.
5 & 6Hydrogen- Positions for substitution to probe for additional interactions and modulate physicochemical properties.- Substitution at these positions with small alkyl or halogen groups can be used to fine-tune lipophilicity and metabolic stability. - Bulky substituents can be introduced to target specific sub-pockets within the binding site.

Bioisosteric Replacements and Analogue Design: Expanding the Chemical Space

A key strategy in lead optimization is the use of bioisosteric replacements to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 4-methoxypyrimidine-2-carboxamide scaffold offers several opportunities for such modifications.

G cluster_0 Core Scaffold cluster_1 Bioisosteric Replacements for 4-Methoxy cluster_2 Bioisosteric Replacements for 2-Carboxamide A 4-Methoxypyrimidine -2-carboxamide B -OH A->B -OH for -OCH3 (Modulates H-bonding) C -NH2 A->C -NH2 for -OCH3 (Adds H-bond donor) D -F A->D -F for -OCH3 (Modulates electronics) E -SO2NH2 A->E -SO2NH2 for -CONH2 (Alters acidity) F -C(O)NHOH A->F -C(O)NHOH for -CONH2 (Chelating group) G Tetrazole A->G Tetrazole for -CONH2 (Acidic mimic)

Caption: Bioisosteric replacements for the 4-methoxypyrimidine-2-carboxamide scaffold.

Rationale for Bioisosteric Replacements:

  • -OH for -OCH₃: Replacing the methoxy group with a hydroxyl group introduces a hydrogen bond donor, which could lead to new interactions with the target.[5][6] However, this may also introduce a potential site for glucuronidation, affecting metabolism.

  • -NH₂ for -OCH₃: An amino group can act as a hydrogen bond donor and acceptor, potentially forming stronger interactions than the methoxy group.

  • -F for -OCH₃: A fluorine atom is a classic bioisostere for a hydroxyl group or a methoxy group, maintaining a similar size but altering the electronic properties of the ring. It can also block metabolic oxidation at that position.[7]

  • -SO₂NH₂ for -CONH₂: A sulfonamide can mimic the hydrogen bonding pattern of a carboxamide but has a different acidity and geometry.

  • Tetrazole for -CONH₂: A tetrazole ring is a well-established bioisostere for a carboxylic acid and can also mimic some of the hydrogen bonding properties of a carboxamide while having a much lower pKa.

Predicted ADME Profile and Considerations for Drug Development

While experimental ADME data for 4-methoxypyrimidine-2-carboxamide is not available, we can predict its likely properties based on its structural features and data from related compounds.

ADME Property Predicted Profile Rationale and Considerations
Absorption Moderate to GoodThe molecule has a relatively low molecular weight and a moderate number of hydrogen bond donors and acceptors, generally aligning with Lipinski's Rule of Five. The methoxy group can enhance lipophilicity compared to a hydroxyl group, potentially improving passive diffusion across the gut wall.
Distribution ModerateThe predicted logP is likely to be in a range that allows for good distribution into tissues without excessive sequestration in fatty tissues. Plasma protein binding is expected to be moderate.
Metabolism Potential for O-demethylationThe methoxy group is a potential site for metabolism via O-demethylation by cytochrome P450 enzymes. The pyrimidine ring itself is generally stable to metabolic degradation. The carboxamide is also relatively stable.
Excretion Likely renal and/or biliaryThe parent compound and its metabolites are expected to be cleared through a combination of renal and biliary excretion.

Future Directions and Applications

The 4-methoxypyrimidine-2-carboxamide scaffold represents a promising starting point for the development of novel therapeutics across various disease areas. Its inherent pharmacophoric features make it an attractive candidate for targeting a range of protein families, including:

  • Kinases: The hydrogen bonding capabilities of the carboxamide and pyrimidine ring are well-suited for interacting with the hinge region of protein kinases.

  • GPCRs: The combination of aromatic and hydrogen bonding features could allow for specific interactions with G-protein coupled receptors.

  • Enzymes: The scaffold could be elaborated to present functional groups that interact with the active sites of various enzymes.

Future research should focus on the efficient synthesis of a diverse library of 4-methoxypyrimidine-2-carboxamide analogues and their systematic evaluation against a panel of biological targets. The integration of computational modeling and experimental screening will be crucial in unlocking the full potential of this versatile pharmacophore.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Zhang, F. H., Zhang, H., Sun, C. X., Li, P. H., & Jiang, L. (2023). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety.
  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • Zhang, F. H., Zhang, H., Sun, C. X., Li, P. H., & Jiang, L. (2023). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety.
  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515.
  • Gomez-Cervantes, M., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(5), 1534.
  • Singh, U. P., & Singh, R. K. (2014). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Journal of Chemistry, 2014, 1-13.
  • Gluchowski, C., et al. (1999). Design and Synthesis of Novel α1a Adrenoceptor-Selective Antagonists. 4. Structure−Activity Relationship in the Dihydropyrimidine Series. Journal of Medicinal Chemistry, 42(18), 3545-3556.
  • Da Settimo, F., et al. (2003). Structure-activity relationships in carboxamide derivatives based on the targeted delivery of radionuclides and boron atoms by means of peripheral benzodiazepine receptor ligands. Journal of Medicinal Chemistry, 46(17), 3568-3571.
  • Barreiro, E. J., & Fraga, C. A. M. (2001).
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 735.
  • Patrick, G. L. (2013). An introduction to medicinal chemistry. Oxford university press.
  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515.
  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). Bioisosterism: A Useful Strategy in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387.
  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]

  • Ommi, O., et al. (2023). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio) urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry, 14(5), 885-898.
  • ResearchGate. (n.d.). The synthetic routes to compounds 2–4. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Current Organic Synthesis, 21(1), 1-2.
  • Wang, Y., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6(1), 33434.
  • Cavasotto, C. N. (2015). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. In In Silico Drug Discovery and Design. CRC Press.
  • ResearchGate. (n.d.). Drug-Receptor Interactions. Retrieved from [Link]

  • Shimla, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Molecular and Clinical Oncology, 6(4), 92-95.

Sources

Methodological & Application

Synthesis of 4-Methoxypyrimidine-2-carboxamide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and scientific insights for the synthesis of 4-Methoxypyrimidine-2-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined herein are designed for researchers, scientists, and professionals in the field of drug development, offering a robust and reproducible methodology.

Introduction: The Significance of Pyrimidine Carboxamides

Pyrimidine carboxamides are a class of heterocyclic compounds that are of significant interest in the pharmaceutical industry due to their diverse biological activities. They are key structural motifs in a wide range of therapeutic agents, including antivirals, anticancer agents, and kinase inhibitors. The substituent pattern on the pyrimidine ring plays a crucial role in modulating the pharmacological properties of these molecules. The title compound, 4-Methoxypyrimidine-2-carboxamide, serves as a versatile intermediate for the synthesis of more complex drug candidates.

Overall Synthetic Strategy

The synthesis of 4-Methoxypyrimidine-2-carboxamide can be efficiently achieved through a multi-step process starting from a readily available precursor. The chosen synthetic route prioritizes selectivity and yield, employing well-established chemical transformations. The overall strategy involves the sequential conversion of a di-substituted pyrimidine to the desired carboxamide.

A 2,4-Dichloropyrimidine B 2-Chloro-4-methoxypyrimidine A->B Selective Methoxylation C 4-Methoxy-2-cyanopyrimidine B->C Cyanation D 4-Methoxypyrimidine-2-carboxamide C->D Hydrolysis A Dissolve 4-methoxy-2-cyanopyrimidine in DMSO/Water B Add K2CO3 A->B C Dropwise addition of H2O2 (30%) B->C D Stir at Room Temperature (2-3 hours) C->D E Monitor by TLC/HPLC D->E F Quench with Na2S2O3 (aq) E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Recrystallize to obtain pure product H->I

Technical Application Note: Precision Synthesis of 4-Methoxypyrimidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized synthetic pathways for 4-Methoxypyrimidine-2-carboxamide , a critical scaffold in the development of kinase inhibitors and antiviral agents. The electron-deficient nature of the pyrimidine ring presents specific challenges, particularly the lability of the 2-position and the potential for over-hydrolysis during amide formation.

We present two validated protocols:

  • The Ester Ammonolysis Route (Primary): A robust, two-step sequence prioritizing yield and purity.

  • The Nitrile Hydration Route (Secondary): An atom-economical approach utilizing the Radziszewski hydrolysis method.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on two key transformations: Nucleophilic Aromatic Substitution (


) to install the methoxy group, and functional group interconversion to generate the primary amide.
Mechanistic Considerations
  • Regioselectivity: The 4-position of the pyrimidine ring is highly electrophilic due to the para-like relationship with the ring nitrogens. This allows for facile displacement of halides (Cl/Br) by methoxide anions.[1]

  • Amide Stability: The 2-carboxamide group is susceptible to hydrolysis under strongly acidic or basic conditions, converting the desired amide into the carboxylic acid. Therefore, mild conditions (ammonolysis or oxidative hydration) are required.[1]

Visual Workflow (DOT Diagram)

SynthesisPathways cluster_legend Pathway Key Start_Cl Methyl 4-chloropyrimidine- 2-carboxylate Inter_Ester Methyl 4-methoxypyrimidine- 2-carboxylate Start_Cl->Inter_Ester NaOMe / MeOH (SNAr) Start_CN 4-Chloro-2-cyanopyrimidine Inter_CN 4-Methoxy-2-cyanopyrimidine Start_CN->Inter_CN NaOMe / MeOH (SNAr) Target 4-Methoxypyrimidine- 2-carboxamide Inter_Ester->Target NH3 / MeOH (Ammonolysis) Inter_CN->Target H2O2 / NaOH (Radziszewski) key Red: Starting Material | Yellow: Intermediate | Green: Target

Figure 1: Comparative synthetic pathways. The Ester Route (top) is preferred for scalability; the Nitrile Route (bottom) is preferred for atom economy.[1]

Critical Reagent Profile

ReagentRoleGrade/SpecHandling Notes
Sodium Methoxide (NaOMe) Nucleophile (

)
25-30% wt in MeOHMoisture sensitive.[1] Exothermic reaction. Use under

.
Ammonia (

)
Amination Agent7N in MethanolStore cold (

).[1] Pressurized vessel required for heating.
Hydrogen Peroxide (

)
Hydration Agent30% AqueousOxidizer.[1] Use with catalytic base for nitrile hydrolysis.
Methyl 4-chloropyrimidine-2-carboxylate Starting Material>97% PurityElectrophile.[1] Store in desiccator.
Dichloromethane (DCM) Extraction SolventHPLC GradeUsed for workup to separate organic product from salts.[1]

Detailed Experimental Protocols

Protocol A: The Ester Ammonolysis Route (Recommended)

Rationale: This route avoids the risk of over-hydrolysis to the carboxylic acid, a common pitfall when hydrolyzing nitriles.

Step 1: Methoxylation (

)[1]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve Methyl 4-chloropyrimidine-2-carboxylate (10.0 mmol) in anhydrous Methanol (50 mL). Chill to

    
     in an ice bath.
    
  • Addition: Dropwise add Sodium Methoxide (25% in MeOH, 11.0 mmol, 1.1 eq) over 15 minutes. Note: The reaction is exothermic; temperature control prevents side reactions.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Quench with saturated

    
     (10 mL). Concentrate in vacuo to remove MeOH. Extract residue with DCM (
    
    
    
    mL).[1] Dry over
    
    
    , filter, and concentrate to yield Methyl 4-methoxypyrimidine-2-carboxylate .[1]
Step 2: Ammonolysis[1]
  • Reaction: Dissolve the intermediate ester (from Step 1) in 7N Ammonia in Methanol (20 mL, excess).

  • Incubation: Seal in a pressure tube or heavy-walled flask. Stir at RT for 16–24 hours.

    • Optimization: If conversion is slow, heat to

      
      , but monitor pressure carefully.
      
  • Isolation: Concentrate the mixture in vacuo. The product often precipitates as a white solid.

  • Purification: Triturate with cold diethyl ether or recrystallize from Ethanol/Water if necessary.

Protocol B: The Nitrile Hydration Route (Alternative)

Rationale: Useful if the nitrile precursor is more readily available. Uses the Radziszewski hydrolysis conditions.

  • Precursor Prep: Convert 2-cyano-4-chloropyrimidine to 2-cyano-4-methoxypyrimidine using NaOMe/MeOH (as described in Protocol A, Step 1).

  • Hydration: Dissolve 2-cyano-4-methoxypyrimidine (5.0 mmol) in Ethanol (20 mL) and Water (5 mL).

  • Catalysis: Add NaOH (6M, 1.0 mL) followed by Hydrogen Peroxide (30%, 2.0 mL) dropwise at

    
    .
    
    • Mechanism:[1][2][3][4][5][6] The hydroperoxide anion (

      
      ) attacks the nitrile to form the peroxyimidic acid intermediate, which collapses to the amide and oxygen.
      
  • Completion: Stir at RT for 1-3 hours. Do not heat, as this promotes hydrolysis to the acid.[1]

  • Quench: Carefully add saturated sodium thiosulfate (to neutralize excess peroxide). Extract with EtOAc.

Quality Control & Validation

To ensure the integrity of the synthesized 4-Methoxypyrimidine-2-carboxamide , the following analytical markers must be met:

  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       ~8.6 ppm (d, 1H, Pyrimidine H-6)[1]
      
    • 
       ~8.0 ppm (br s, 1H, 
      
      
      
      )[1]
    • 
       ~7.6 ppm (br s, 1H, 
      
      
      
      )[1]
    • 
       ~7.0 ppm (d, 1H, Pyrimidine H-5)[1]
      
    • 
       ~3.95 ppm (s, 3H, 
      
      
      
      ) – Diagnostic Peak[1]
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .[1]
      
    • Observed

      
      .[1]
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in reagentsUse anhydrous MeOH and fresh NaOMe. Ensure

atmosphere.
Byproduct: Carboxylic Acid Over-hydrolysisIn Protocol B, reduce reaction time and temperature. In Protocol A, ensure reagents are dry.
Incomplete Ammonolysis

evaporation
Use a sealed pressure vessel. Refresh the 7N

stock solution.
Regioisomer Mix Starting material impurityVerify purity of 4-chloro precursor. 2-chloro isomers react slower but can contaminate.

References

  • BenchChem. "Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines." BenchChem Technical Library. Accessed 2023. Link[1]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967).[1] "Pyrimidines.[2][7][8][9][10][11] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." Journal of the Chemical Society C: Organic, 1172-1178. Link[1]

  • Organic Syntheses. "4-Methyl-6-hydroxypyrimidine and derivatives." Org.[11] Synth. 1955, 35,[1][11] 80. (General reference for pyrimidine reactivity). Link

  • Xu, D., et al. (2011).[1] "A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine." Asian Journal of Chemistry. (Demonstrates NaOMe substitution efficiency). Link

  • Google Patents. "Process for the preparation of pyrimidine carboxamide derivatives." WO2015001567A1. Link

Sources

Application Note: Strategic Utilization of 4-Methoxypyrimidine-2-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of 4-Methoxypyrimidine-2-carboxamide in pharmaceutical synthesis. It moves beyond basic descriptions to provide strategic, mechanism-driven protocols for high-value transformations.

Abstract

4-Methoxypyrimidine-2-carboxamide is a versatile heteroaromatic scaffold utilized in the synthesis of kinase inhibitors, antiviral agents, and P2X3 antagonists. Its utility stems from the orthogonal reactivity of its functional groups: the electron-deficient pyrimidine core, the chemically labile methoxy ether, and the transformable carboxamide handle. This guide details three critical synthetic workflows: Dehydration to Nitriles , Hoffmann Rearrangement to Amines , and O-Demethylation , providing researchers with a roadmap for divergent library generation.

Chemical Profile & Strategic Value

The molecule features a "push-pull" electronic system. The pyrimidine ring is naturally electron-deficient (π-deficient), making it susceptible to nucleophilic attack. However, the 4-methoxy group acts as an electron-donating group (EDG) via resonance, partially modulating this deficiency and stabilizing the ring against premature degradation. The 2-carboxamide is a "privileged" synthetic handle that can be converted into an amine, nitrile, or carboxylic acid, or used directly as a hydrogen-bond donor/acceptor in the ATP-binding pockets of enzymes.

PropertyValueStrategic Implication
Formula C₆H₇N₃O₂Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).
MW 153.14 g/mol High ligand efficiency potential.
Electronic State Electron-DeficientSusceptible to Minisci radical alkylations and nucleophilic attacks.
C2-Position AmidePrecursor to Nitrile (bioisostere) or Amine (via rearrangement).
C4-Position Methoxy EtherMasked carbonyl (via hydrolysis) or leaving group (via activation).

Synthetic Utility & Workflows

The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.

G Start 4-Methoxypyrimidine- 2-carboxamide Nitrile 4-Methoxypyrimidine- 2-carbonitrile Start->Nitrile Dehydration (TFAA/Pyridine) Amine 2-Amino-4- methoxypyrimidine Start->Amine Hoffmann Rearrangement (PhI(OAc)2 or Br2/NaOH) Hydroxy 4-Hydroxypyrimidine- 2-carboxamide Start->Hydroxy Demethylation (TMSI or HBr) Tetrazole Tetrazole Derivatives Nitrile->Tetrazole [3+2] Cycloaddition Buchwald N-Arylation (Kinase Inhibitors) Amine->Buchwald Pd-Catalysis

Figure 1: Divergent synthetic pathways from 4-Methoxypyrimidine-2-carboxamide. The amide serves as a linchpin for accessing nitriles (electrophiles) or amines (nucleophiles).

Detailed Experimental Protocols

Protocol A: Dehydration to 4-Methoxypyrimidine-2-carbonitrile

Context: The conversion of the primary amide to a nitrile is a high-value transformation. Nitriles are robust bioisosteres for carbonyls and serve as precursors for tetrazoles (metabolic stability enhancers). Conventional methods using POCl₃ can be too harsh, potentially chlorinating the 4-methoxy position. This protocol uses Trifluoroacetic Anhydride (TFAA) under mild conditions.

Reagents:

  • Substrate: 4-Methoxypyrimidine-2-carboxamide (1.0 eq)

  • Reagent: Trifluoroacetic Anhydride (TFAA) (1.2 eq)

  • Base: Pyridine (2.5 eq) or Triethylamine (3.0 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with the substrate (10 mmol) and anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Cool the suspension to 0°C using an ice bath. Add Pyridine (25 mmol) dropwise. The suspension may clear as the base is added.

  • Dehydration: Add TFAA (12 mmol) dropwise over 15 minutes via a syringe pump or pressure-equalizing addition funnel. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The amide spot (low Rf) should disappear, replaced by the nitrile (high Rf).

  • Quench: Quench carefully with saturated NaHCO₃ solution (30 mL) at 0°C.

  • Workup: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

Critical Checkpoint: Avoid heating above 30°C to prevent nucleophilic attack of pyridine on the pyrimidine ring (formation of pyridinium salts).

Protocol B: Hoffmann Rearrangement to 2-Amino-4-methoxypyrimidine

Context: This transformation "clips" the carbonyl carbon, converting the amide directly to a primary amine. This yields 2-amino-4-methoxypyrimidine , a premium scaffold for Buchwald-Hartwig couplings to synthesize kinase inhibitors (e.g., analogs of Pazopanib or similar pyrimidine-based drugs).

Reagents:

  • Substrate: 4-Methoxypyrimidine-2-carboxamide (1.0 eq)

  • Oxidant: Iodobenzene diacetate (PIDA) (1.1 eq) (Safer alternative to Bromine)

  • Solvent: Ethyl Acetate / Acetonitrile (1:1 mixture) and Water (5 eq)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate (5 mmol) in the solvent mixture (25 mL).

  • Reagent Addition: Add Iodobenzene diacetate (5.5 mmol) in one portion at room temperature.

  • Rearrangement: Stir the mixture at room temperature for 1 hour, then heat to 50°C for 2-3 hours. The reaction proceeds via an isocyanate intermediate which is hydrolyzed in situ by the water present.

  • Validation: Monitor by LC-MS. Look for the mass shift of [M-28] (Loss of CO).

  • Isolation: Concentrate the solvent. Redissolve in 1M HCl (aqueous) and wash with ether (to remove iodobenzene). Basify the aqueous layer with 2M NaOH to pH 10 and extract with EtOAc.

Why this works: The electron-deficient nature of the pyrimidine ring stabilizes the anionic intermediate formed during the migration step, making this substrate highly amenable to Hoffmann rearrangement compared to electron-rich aromatics.

Quality Control & Characterization

To ensure the integrity of the intermediate before use in downstream steps, the following specifications must be met.

TestMethodAcceptance CriteriaNote
Purity HPLC (C18, H₂O/MeCN)> 98.0% (Area)Impurities often include the carboxylic acid (hydrolysis product).
Identity ¹H-NMR (DMSO-d₆)Conforms to StructureKey Signals: Amide NH₂ (broad singlets ~7.5-8.5 ppm), OMe singlet (~3.9 ppm).
Water Content Karl Fischer (KF)< 0.5% w/wCritical for Protocol A (Dehydration).
Residual Solvent GC-Headspace< Limit (ICH Q3C)Pyridine removal is critical if proceeding to metal-catalyzed steps.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (Causes skin irritation).[1][2]

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2]

Handling Protocols:

  • Engineering Controls: All solid handling (weighing) must be performed inside a certified chemical fume hood to prevent dust inhalation.

  • PPE: Nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat are mandatory.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong acids.[3] The methoxy group can be cleaved by strong Lewis acids (BBr₃, AlCl₃), releasing methyl bromide or chloride (toxic gases).

References

  • Synthesis of Pyrimidine Carboxamides: Zhang, F. H., et al. (2020). "Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides." Journal of Sulfur Chemistry.

  • Amide to Nitrile Transformation: Bose, D. S., & Jayalakshmi, B. (1999).[4][5] "Simple and Versatile Method for the Synthesis of Nitriles from Primary Amides." Synthesis, 1999(01), 64-65.[4]

  • Pyrimidines in Medicinal Chemistry (Avanafil Analogues): Vivus, Inc. (2015). "Process for the preparation of (S)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide." WO2015001567A1.

  • Nucleophilic Aromatic Substitution (SnAr) on Pyrimidines: Master Organic Chemistry. (2018).[6] "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

  • Safety Data Sheet (Analogous Compound): Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Chloro-4-methoxypyrimidine."

Sources

Application Notes and Protocols for Amidation of 4-Methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Methoxypyrimidine Amides

4-Methoxypyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The introduction of an amide functionality onto this privileged scaffold is a critical step in the synthesis of a wide array of pharmaceutical agents, including kinase inhibitors, anti-inflammatory agents, and herbicides. The electronic nature of the pyrimidine ring, influenced by the interplay between the electron-withdrawing nitrogen atoms and the electron-donating 4-methoxy group, presents unique challenges and opportunities in amidation reactions. This guide provides a detailed overview of the key strategies, reaction conditions, and practical protocols for the successful amidation of 4-methoxypyrimidine derivatives.

Understanding the Reactivity of the 4-Methoxypyrimidine Ring

The reactivity of the pyrimidine ring is dictated by the positions of the two nitrogen atoms, which are electron-withdrawing and make the ring electron-deficient. This generally activates the carbon atoms at positions 2, 4, and 6 for nucleophilic aromatic substitution.[1][2] However, the presence of a methoxy group at the 4-position introduces a competing electronic effect. The methoxy group is an electron-donating group through resonance, which can decrease the ring's overall electrophilicity and thus its reactivity towards nucleophiles.[3] This delicate electronic balance must be considered when selecting an amidation strategy.

Two primary approaches for the amidation of 4-methoxypyrimidine derivatives will be discussed:

  • Amide Coupling of 4-Methoxypyrimidine Carboxylic Acids: This is a widely used method that involves the activation of a carboxylic acid group on the pyrimidine ring, followed by reaction with an amine.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the direct formation of a C-N bond between a halo-4-methoxypyrimidine and an amine.[4][5]

Strategy 1: Amide Coupling of 4-Methoxypyrimidine Carboxylic Acids

This strategy is arguably the most common approach for the synthesis of 4-methoxypyrimidine amides. The success of this method hinges on the choice of the appropriate coupling reagent to activate the carboxylic acid.

Key Considerations for Coupling Reagent Selection:
  • Substrate Reactivity: Due to the electron-rich nature of the 4-methoxypyrimidine ring, standard coupling conditions may sometimes be sluggish.

  • Steric Hindrance: Bulky amines or substituents near the carboxylic acid can impede the reaction.

  • Racemization: For chiral amines or carboxylic acids, the risk of racemization during activation must be minimized.[6]

Common Coupling Reagents and Conditions:
Coupling ReagentAdditive(s)BaseSolvent(s)Typical TemperatureKey Features & Considerations
EDC HOBt, DMAPDIPEA, Et3NDCM, DMF, CH3CN0 °C to RTEDC is a water-soluble carbodiimide, simplifying workup. The addition of HOBt minimizes racemization. DMAP can accelerate the reaction, especially with electron-deficient amines.[7][8]
HATU NoneDIPEA, Et3NDMF, DMARTA highly efficient uronium-based reagent, particularly effective for sterically hindered substrates and less reactive amines.[9][10] Can sometimes react with the amine to form a guanidinium byproduct.[11]
PyBOP NoneDIPEA, Et3NDMF, DCMRTA phosphonium-based reagent known for its high coupling efficiency and low racemization.
T3P NonePyridine, Et3NEtOAc, THFRT to 50 °CA phosphonic anhydride that is effective and generates water-soluble byproducts.
Experimental Protocol: General Procedure for EDC/HOBt Coupling

This protocol provides a general guideline for the amidation of a 4-methoxypyrimidine carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve 4-methoxypyrimidine carboxylic acid (1.0 eq) and amine (1.1 eq) in anhydrous DMF. add_reagents Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution at 0 °C. reagents->add_reagents Cool to 0 °C stir Stir the reaction mixture at room temperature for 12-24 hours. add_reagents->stir Warm to RT quench Quench the reaction with water and extract with an organic solvent (e.g., EtOAc). stir->quench wash Wash the organic layer with brine, dry over Na2SO4, and concentrate. quench->wash purify Purify the crude product by column chromatography. wash->purify G Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L-Pd(II)(Ar)(X) OxAdd->PdII_halide Amine_coord Amine Coordination & Deprotonation PdII_halide->Amine_coord HNRR', Base PdII_amido L-Pd(II)(Ar)(NRR') Amine_coord->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regeneration Product Ar-NRR' RedElim->Product

Sources

Application Notes and Protocols: 4-Methoxypyrimidine-2-carboxamide in Heterocyclic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1] The ability to functionalize this privileged scaffold with precision is paramount in the quest for novel therapeutics. Transition metal-catalyzed cross-coupling reactions have emerged as a powerful toolkit for forging carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures that would be otherwise difficult to access.[2][3]

This guide focuses on the application of 4-methoxypyrimidine-2-carboxamide, a versatile building block, in three seminal cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. While direct literature on the cross-coupling of a halogenated 4-methoxypyrimidine-2-carboxamide is emerging, robust protocols can be adapted from closely related pyrimidine structures.[1] This document provides a comprehensive overview of these methodologies, grounded in mechanistic principles and supported by detailed, actionable protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties of Pyrimidine Derivatives

The reactivity and handling of pyrimidine derivatives are governed by their physicochemical properties. While specific data for 4-methoxypyrimidine-2-carboxamide is not extensively published, we can infer properties from analogous structures. Generally, pyrimidine derivatives exhibit a range of solubilities in common organic solvents, and their basicity is influenced by the electronic nature of their substituents.[4] The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for cross-coupling reactions.[5]

PropertyGeneral Value/Characteristic for related Pyrimidines
Molecular Weight Varies based on substitution
Melting Point Typically a crystalline solid with a defined melting point
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF)
pKa Weakly basic, influenced by substituents

Synthesis of 4-Methoxypyrimidine-2-carboxamide

The synthesis of 4-methoxypyrimidine-2-carboxamide can be envisioned through several synthetic routes, often starting from commercially available precursors. A common strategy involves the amidation of a corresponding ester or the hydrolysis of a nitrile. For instance, pyrimidine-2-carboxamide can be synthesized from 2-cyanopyrimidine.[6] A plausible route to the title compound could start from a suitable 4-methoxypyrimidine precursor.

Conceptual Synthetic Workflow

A 2-Chloro-4-methoxypyrimidine B 2-Cyano-4-methoxypyrimidine A->B Nucleophilic Substitution (e.g., NaCN) C 4-Methoxypyrimidine-2-carboxylic acid B->C Hydrolysis D 4-Methoxypyrimidine-2-carboxamide B->D Partial Hydrolysis C->D Amidation (e.g., SOCl2, NH3)

Caption: Conceptual synthetic pathways to 4-methoxypyrimidine-2-carboxamide.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide or triflate, catalyzed by a palladium complex.[1][5] For a pyrimidine derivative like 4-methoxypyrimidine-2-carboxamide to participate as the electrophilic partner, it would first need to be halogenated, for instance, at the 5-position.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

A Pd(0)Ln B Ar-Pd(II)Ln-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)Ln-R B->C Transmetalation (R-B(OR)2, Base) C->A Reductive Elimination D Ar-R C->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling of a Halopyrimidine

This protocol provides a general framework for the Suzuki-Miyaura coupling of a halogenated pyrimidine derivative with an arylboronic acid.[1]

Materials:

  • Halopyrimidine (e.g., 5-Bromo-4-methoxypyrimidine-2-carboxamide) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1) (5 mL)

Procedure:

  • To a reaction vessel, add the halopyrimidine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 50 mL).[7]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Condition
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Base K₂CO₃, Na₂CO₃, K₃PO₄
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80-110 °C

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide or triflate.[8][9] This reaction is instrumental in the synthesis of a vast array of pharmaceuticals.[10][11]

Reaction Mechanism

The mechanism of the Buchwald-Hartwig amination also proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]

A Pd(0)Ln B Ar-Pd(II)Ln-X A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)Ln(HNR'R'')]X B->C Amine Coordination (HNR'R'') D Ar-Pd(II)Ln(NR'R'') C->D Deprotonation (Base) D->A Reductive Elimination E Ar-NR'R'' D->E

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Generalized Protocol for Buchwald-Hartwig Amination of a Halopyrimidine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a halogenated pyrimidine derivative.

Materials:

  • Halopyrimidine (e.g., 5-Bromo-4-methoxypyrimidine-2-carboxamide) (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

  • Ligand (e.g., Xantphos) (0.05 mmol, 5 mol%)

  • Base (e.g., Cs₂CO₃) (1.4 mmol)

  • Solvent (e.g., Toluene or 1,4-Dioxane) (5 mL)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the halopyrimidine, palladium precatalyst, ligand, and base.

  • Add the anhydrous, degassed solvent.

  • Add the amine via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

ParameterRecommended Condition
Catalyst/Ligand Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP
Base Cs₂CO₃, K₃PO₄, NaOtBu
Solvent Toluene, 1,4-Dioxane, THF
Temperature 90-130 °C

Application in Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[4][12] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.

Reaction Mechanism

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates the reactive copper(I) acetylide intermediate.

cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)Ln-X Pd0->PdII Oxidative Addition (Ar-X) PdAlk Ar-Pd(II)Ln-C≡CR PdII->PdAlk Transmetalation PdAlk->Pd0 Reductive Elimination CuX Cu(I)X CuAlk Cu(I)C≡CR CuX->CuAlk Alkyne Coordination & Deprotonation (Base) CuAlk->PdII CuAlk->CuX Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Generalized Protocol for Sonogashira Coupling of a Halopyrimidine

The following is a general procedure for the Sonogashira coupling of a halogenated pyrimidine derivative with a terminal alkyne.[1]

Materials:

  • Halopyrimidine (e.g., 5-Iodo-4-methoxypyrimidine-2-carboxamide) (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine) (3.0 mmol)

  • Solvent (e.g., THF or DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by bubbling an inert gas through the solution for 10-15 minutes.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress.[1]

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the precipitated salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended Condition
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Co-catalyst CuI
Base Et₃N, i-Pr₂NH
Solvent THF, DMF, Acetonitrile
Temperature Room Temperature to 80 °C

Conclusion

4-Methoxypyrimidine-2-carboxamide, following appropriate halogenation, serves as a valuable and versatile substrate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide powerful and reliable methods for the diversification of this pyrimidine core, enabling the synthesis of a wide array of novel compounds for drug discovery and development. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully implement these transformative reactions in their synthetic endeavors. Careful optimization of reaction parameters will be key to achieving high yields and purity for specific substrate combinations.

References

  • Veselá, K., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5698. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Cross-Coupling Reactions with 2-Bromo-5-methoxypyridine. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Shaaban, M. A., et al. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 10(7), 180-200. Available from: [Link]

  • Li, J.-L., et al. (2008). Pyrimidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o105. Available from: [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]

  • ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. Available from: [Link]

  • Al-Hujran, T. A., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(10), 17877-17887. Available from: [Link]

  • Patil, S., et al. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. Chemistry and Materials Research, 12(1), 1-6. Available from: [Link]

  • ResearchGate. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Available from: [Link]

  • El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances, 11(3), 1539-1551. Available from: [Link]

  • ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

  • Scienmag. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Taylor & Francis Online. Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Available from: [Link]

  • Pharmaffiliates. 2-Chloro-4-methoxypyrimidine. CAS No: 22536-63-6. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Touaibia, M., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. Available from: [Link]

  • Xu, D., et al. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Serbian Chemical Society, 76(1), 1-5. Available from: [Link]

  • ResearchGate. Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. Available from: [Link]

  • Chen, C.-H., et al. (2021). Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. Bioorganic & Medicinal Chemistry, 30, 115946. Available from: [Link]

  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. Available from: [Link]

  • Google Patents. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
  • Google Patents. EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • PubChem. 2-Amino-4,6-dimethoxypyrimidine. Available from: [Link]

  • MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Available from: [Link]

  • Wang, G. W., et al. (2018). Selective N=S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. Organic Letters, 20(10), 2917-2920. Available from: [Link]

  • PubChem. 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide. Available from: [Link]

Sources

Application Note: Storage, Handling, and Stability Protocols for 4-Methoxypyrimidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the rigorous storage, handling, and quality control protocols for 4-Methoxypyrimidine-2-carboxamide . As a functionalized pyrimidine scaffold often employed in fragment-based drug discovery (FBDD) and agrochemical synthesis, this compound presents specific stability challenges—primarily hydrolytic susceptibility at the C2-amide position. This document moves beyond basic safety data, providing a mechanistic rationale for handling procedures to ensure experimental reproducibility.

Physicochemical Profile & Stability Logic

To handle this compound effectively, one must understand its electronic environment. The pyrimidine ring is inherently electron-deficient (π-deficient). However, the 4-methoxy group acts as an electron donor (via resonance), partially stabilizing the ring system.

The critical vulnerability lies at the C2-carboxamide . The C2 position in pyrimidines is flanked by two nitrogen atoms, creating a significant dipole that renders the attached carbonyl carbon highly electrophilic. Consequently, this amide is more susceptible to nucleophilic attack (hydrolysis) than a standard benzamide.

Degradation Pathway

The primary degradation product is 4-methoxypyrimidine-2-carboxylic acid . This conversion is catalyzed by moisture, acidic environments, and elevated temperatures.

DOT Diagram: Hydrolytic Degradation Mechanism

G Parent 4-Methoxypyrimidine- 2-carboxamide (Active Reagent) Intermediate Tetrahedral Intermediate Parent->Intermediate Nucleophilic Attack Water H2O / H+ / OH- (Environmental Moisture) Water->Intermediate Product 4-Methoxypyrimidine- 2-carboxylic Acid (Inactive Impurity) Intermediate->Product Elimination Ammonia NH3 (Byproduct) Intermediate->Ammonia

Caption: Figure 1.[1] The dominant degradation pathway involves hydrolysis of the C2-amide to the corresponding carboxylic acid, driven by moisture ingress.

Storage Protocols

Standard "cool and dry" instructions are insufficient for high-precision screening libraries. The following "Tiered Storage System" is recommended.

Table 1: Storage Tier Specifications
Storage TierDurationTemperatureAtmosphereContainer Type
Working Stock < 1 Week2–8°CDesiccated AirAmber Glass Vial (Teflon-lined cap)
Short-Term 1–6 Months-20°CArgon/NitrogenAmber Glass Vial + Parafilm seal
Long-Term Archive > 6 Months-80°CArgon BlanketCryovial inside Mylar foil bag with desiccant
Critical Protocol: The "Warm-Up" Rule

Never open a cold vial immediately. Condensation is the enemy of pyrimidine carboxamides.

  • Remove vial from freezer.

  • Place in a desiccator cabinet at room temperature.

  • Allow 30–45 minutes for thermal equilibration.

  • Wipe the exterior of the vial before opening.

Solubilization & Handling

Solvent Compatibility
  • Preferred: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).

    • Why: High solubility, non-protic, minimizes hydrolysis risk.

  • Acceptable: Methanol, Ethanol (for immediate use only).

    • Risk:[2][3] Potential for transamidation or solvolysis over long periods.

  • Avoid: Water (for stock solutions). Aqueous buffers should only be introduced at the moment of the assay.

Workflow: The Inert Transfer Method

This protocol minimizes exposure to atmospheric moisture during weighing and dissolution.

DOT Diagram: Inert Transfer Workflow

Workflow Start Start: Solid Reagent (-20°C Storage) Equilibrate Thermal Equilibration (30 mins in Desiccator) Start->Equilibrate Weigh Weighing (Rapid, Low Humidity) Equilibrate->Weigh Minimize Air Time Dissolve Dissolution (Anhydrous DMSO) Weigh->Dissolve Vortex until clear Purge Headspace Purge (Argon Gas) Dissolve->Purge Displacement of O2/H2O Store Return to Storage (Sealed, Dark) Purge->Store

Caption: Figure 2. Step-by-step workflow for preparing stock solutions while maintaining anhydrous integrity.

Step-by-Step Solubilization Protocol
  • Preparation: Ensure DMSO is "Anhydrous Grade" (≤50 ppm water) or stored over molecular sieves (3Å or 4Å).

  • Weighing: Weigh the solid quickly. If high humidity (>60%) is present in the lab, use a glove box or glove bag.

  • Dissolution: Add DMSO to achieve a stock concentration of 10–50 mM. Vortex for 30 seconds. Sonicate only if necessary (heat from sonication can accelerate degradation).

  • Aliquoting: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

Quality Control (QC) & Stability Monitoring

Researchers must validate compound integrity before critical assays (e.g., SPR, enzymatic inhibition).

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Pass Criteria: Purity ≥ 95%.

    • Flag: A peak eluting earlier than the parent compound usually indicates the carboxylic acid hydrolysis product (more polar).

1H-NMR Verification
  • Solvent: DMSO-d6.

  • Key Diagnostic Signal:

    • Parent Amide: Look for two broad singlets (NH2) typically between 7.5–8.5 ppm.

    • Impurity (Acid): Disappearance of NH2 signals and appearance of a very broad downfield singlet (COOH, >11 ppm).

    • Methoxy Group: Sharp singlet at ~3.9–4.0 ppm (usually remains stable).

Safety and Disposal (HSE)

  • PPE: Nitrile gloves, safety goggles, and lab coat. Pyrimidine derivatives can be skin irritants.[2][4][5]

  • Inhalation: Handle powders in a fume hood to avoid inhalation of dust.

  • Disposal: Dispose of as hazardous organic waste (halogenated waste stream if applicable, otherwise non-halogenated solvent waste). Do not pour down the drain.

References

  • PubChem. Pyrimidine-4-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Brown, D. J.The Pyrimidines. Wiley-Interscience, Chemistry of Heterocyclic Compounds Series. (Standard text for pyrimidine reactivity logic).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxypyrimidine-2-carboxamide Crude Product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methoxypyrimidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound. The following information is curated to address specific challenges you may encounter during your experimental work, ensuring you can achieve the desired purity and yield of your target molecule.

I. Understanding the Molecule and Potential Impurities

Before delving into purification protocols, it is crucial to understand the physicochemical properties of 4-Methoxypyrimidine-2-carboxamide and the potential impurities that may arise during its synthesis.

Structure:

Synthesis of pyrimidine derivatives can often result in process-related impurities.[1] These can stem from starting materials, intermediates, or by-products from side reactions. For instance, in syntheses involving substituted pyrimidines, related isomers or incompletely reacted precursors could be present.[2][3] The International Council for Harmonisation (ICH) guidelines require stringent control of such impurities in active pharmaceutical ingredients (APIs).[4]

Frequently Asked Question (FAQ):

Q1: What are the most common impurities I should expect in my crude 4-Methoxypyrimidine-2-carboxamide product?

A1: The nature and quantity of impurities are highly dependent on the synthetic route employed. However, common impurities in the synthesis of similar pyrimidine-based compounds can include:

  • Unreacted Starting Materials: Such as 2-chloro-4-methoxypyrimidine or a related activated carboxylic acid derivative.

  • Isomeric Byproducts: Positional isomers of the methoxy group or the carboxamide group on the pyrimidine ring.

  • Hydrolysis Products: The carboxamide functional group can be susceptible to hydrolysis back to the carboxylic acid, particularly under harsh acidic or basic conditions.

  • Solvent Adducts: Residual solvents from the reaction or initial work-up can form adducts with the product.

  • Degradation Products: Pyrimidine rings can undergo degradation under certain conditions, although they are generally stable.[5][6]

A thorough analysis of your crude product by techniques like HPLC, LC-MS, and NMR is essential to identify the specific impurities present in your sample.

II. Purification Strategy Selection

The choice of purification method is critical and depends on the nature of the impurities, the scale of your synthesis, and the desired final purity.

Troubleshooting Guide:

Q2: My crude product is a complex mixture with multiple spots on TLC. Where do I start?

A2: A multi-spot TLC indicates the presence of several impurities with varying polarities. A logical approach to purification is a multi-step process.

Workflow for Complex Mixture Purification

Caption: Decision workflow for purifying a complex crude product mixture.

  • Liquid-Liquid Extraction: Begin with an aqueous work-up to remove water-soluble impurities and inorganic salts. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash with water, brine, and potentially a dilute acid or base wash depending on the nature of the impurities.

  • Column Chromatography: This is the most effective method for separating compounds with different polarities.[7]

  • Recrystallization: As a final polishing step, recrystallization can be used to remove minor impurities and obtain a crystalline, high-purity product.

III. Recrystallization: The Workhorse of Purification

Recrystallization is often the most efficient and scalable method for purifying solid compounds. The key is to find a suitable solvent or solvent system.

Frequently Asked Questions (FAQs):

Q3: How do I select the best solvent for recrystallizing my 4-Methoxypyrimidine-2-carboxamide?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a small volume (0.5-1 mL) of different solvents to each tube. Solvents to consider based on the polarity of your compound could include:

    • Protic Solvents: Ethanol, Methanol, Isopropanol, Water

    • Aprotic Solvents: Ethyl Acetate, Acetone, Acetonitrile, Tetrahydrofuran (THF), Toluene

  • Observe the solubility at room temperature. A good candidate will show low solubility.

  • Gently heat the tubes with low solubility. The compound should dissolve completely.

  • Allow the clear solutions to cool slowly to room temperature and then in an ice bath.

  • The solvent that yields a good recovery of crystalline material is your best choice.

Studies on related pyrimidine derivatives have explored their solubility in various organic solvents, which can provide a good starting point.[8][9][10]

Q4: My compound is soluble in most common organic solvents even at room temperature, or it "oils out" during cooling. What should I do?

A4: This is a common challenge. Here are some troubleshooting strategies:

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly. For pyrimidine-based compounds that are highly soluble in DMF or DMSO, anti-solvents like water, diethyl ether, or pentane can be effective.[11]

  • Try Diffusion Crystallization: This is a gentle method for growing high-quality crystals. Dissolve your compound in a small amount of a dense, "good" solvent (e.g., DMF). Carefully layer a less dense, "poor" solvent (e.g., diethyl ether or dichloromethane) on top.[11] Over time, the solvents will mix, and crystals will form at the interface.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches can provide nucleation sites for crystal growth.

Scenario Troubleshooting Technique Rationale
High solubility at room tempSolvent/Anti-Solvent SystemModifies the overall polarity of the solvent to induce precipitation.
"Oiling out"Slower Cooling/Dilute SolutionPrevents supersaturation from occurring too rapidly, allowing for ordered crystal lattice formation.
No crystal formationScratching/SeedingProvides nucleation sites to initiate crystallization.

IV. Column Chromatography: For Difficult Separations

When recrystallization is ineffective, or when impurities have very similar polarities to the product, column chromatography is the preferred method.

Troubleshooting Guide:

Q5: I am running a silica gel column, but my compound is not moving from the origin, or it is eluting too quickly with the solvent front. How do I optimize the mobile phase?

A5: The key to successful column chromatography is selecting a mobile phase with the appropriate polarity to achieve good separation.

Mobile Phase Optimization Workflow

Caption: Workflow for optimizing the mobile phase in column chromatography.

  • Thin-Layer Chromatography (TLC) is Your Guide: Before running a column, always optimize your solvent system using TLC. The ideal mobile phase will give your product an Rf value between 0.2 and 0.4, with good separation from impurities.

  • Adjusting Polarity:

    • If the Rf is too low (compound is not moving): Increase the polarity of the mobile phase. For a common system like ethyl acetate/hexanes, this means increasing the proportion of ethyl acetate.

    • If the Rf is too high (compound is moving too fast): Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexanes).

  • Alternative Solvent Systems: If you cannot achieve good separation with a standard solvent system, consider alternatives. For amide-containing compounds, adding a small amount of methanol to a dichloromethane or ethyl acetate mobile phase can help to improve peak shape and elution.

Q6: My purified fractions from the column still show impurities. What could be the issue?

A6: This can be due to several factors:

  • Column Overloading: If you load too much crude product onto the column, the separation efficiency will decrease, leading to overlapping bands. As a general rule, the amount of crude product should be about 1-5% of the mass of the silica gel.

  • Improper Packing: Air bubbles or channels in the silica gel bed will lead to poor separation. Ensure your column is packed uniformly.

  • Co-eluting Impurities: An impurity may have a very similar polarity to your product, making separation by normal-phase chromatography difficult. In this case, you may need to consider:

    • Reverse-Phase Chromatography: Using a C18-functionalized silica gel and a polar mobile phase (e.g., water/acetonitrile or water/methanol).

    • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can provide excellent separation.[12]

V. Final Product Characterization and Purity Assessment

After purification, it is essential to confirm the identity and purity of your 4-Methoxypyrimidine-2-carboxamide.

Recommended Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. An ideal result is a single sharp peak.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

By following these guidelines and troubleshooting steps, you will be well-equipped to purify 4-Methoxypyrimidine-2-carboxamide to the desired level of purity for your research and development needs.

References
  • [US20080262236A1 - Process for the Preparation of 4-Carbonyl)

Sources

Technical Support Center: Hydrolysis of 4-Methoxypyrimidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Conversion to 4-Methoxypyrimidine-2-carboxylic Acid Ticket Priority: High (Regioselectivity & Stability Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Hidden" Competition

If you are reading this, you are likely facing one of two problems: either your starting material is inert (incomplete conversion), or you have generated the 4-hydroxy impurity (loss of the methyl group).

The hydrolysis of 4-Methoxypyrimidine-2-carboxamide is not a standard amide hydrolysis.[1] It is a competition between two reactive centers:

  • The Exocyclic Carbonyl (Desired): Hydrolysis of the amide to the acid.[2]

  • The Endocyclic C4 Carbon (Undesired): Nucleophilic Aromatic Substitution (

    
    ) of the methoxy group.
    

Because the pyrimidine ring is highly electron-deficient, the C4 position is activated. Strong nucleophiles (like hydroxide ions at high temperatures) will attack C4, displacing the methoxide and yielding the 4-hydroxy byproduct. Furthermore, the product (pyrimidine-2-carboxylic acid) is prone to decarboxylation under thermal stress.

Diagnostic Matrix: Identify Your Failure Mode

ObservationDiagnosisRoot Cause
Starting Material Remains Kinetic StallingReaction temperature too low or poor solubility in aqueous media.
Product is 4-Hydroxypyrimidine

Side Reaction
Hydroxide concentration too high or temperature >60°C. The

attacked the ring instead of the amide.
Bubbling / Mass Loss DecarboxylationThermal decomposition. Pyrimidine-2-carboxylic acids are unstable at reflux, especially in acidic media.
Low Recovery (Water Soluble) Isoelectric TrappingThe product is zwitterionic. It is likely stuck in the aqueous phase during extraction.

Critical Reaction Pathways

The following diagram illustrates the kinetic competition that dictates your yield.

ReactionPathways SM 4-Methoxypyrimidine- 2-carboxamide Desired TARGET: 4-Methoxypyrimidine- 2-carboxylic acid SM->Desired Path A: Hydrolysis (Mild Base/LiOH or HNO2) Byproduct1 IMPURITY A: 4-Hydroxypyrimidine- 2-carboxamide SM->Byproduct1 Path B: S_NAr (Strong Base/High T) Byproduct2 IMPURITY B: 4-Methoxypyrimidine (Decarboxylated) Desired->Byproduct2 Path C: Thermal Decay (>80°C / Acidic)

Figure 1: Kinetic competition between amide hydrolysis (Path A) and nucleophilic attack on the ring (Path B), followed by decarboxylation risk (Path C).

Troubleshooting Protocols

Scenario A: The "Safe" Method (Recommended)

Method: Nitrous Acid-Mediated Hydrolysis (Diazotization) Why: This method avoids strong nucleophiles (


) entirely. It converts the amide nitrogen into a diazonium species, which is then displaced by water. This bypasses the 

risk at the 4-position.

Protocol:

  • Dissolution: Dissolve 1.0 eq of 4-methoxypyrimidine-2-carboxamide in

    
     (approx. 10 volumes). Cool to 0°C.
    
  • Addition: Dropwise add aqueous

    
     (1.5 eq) while maintaining internal temp <5°C.
    
  • Reaction: Stir at 0°C for 1 hour, then slowly warm to room temperature (20-25°C) for 2-3 hours. Do not heat.

  • Workup: Adjust pH to ~3-4 (the isoelectric point) using saturated

    
    . The acid should precipitate. If not, extract with Ethyl Acetate/Isopropanol (3:1).
    
Scenario B: The Alkaline Method (If Acid-Sensitive)

Method: Lithium Hydroxide at Controlled Temperature Why: LiOH is less aggressive than NaOH. THF improves solubility, allowing lower reaction temperatures.

Protocol:

  • Solvent: Dissolve substrate in THF:Water (1:1).

  • Reagent: Add

    
     (2.0 eq).
    
  • Temperature: Stir at 40°C . Do not reflux.

  • Monitoring: Check HPLC every 2 hours. Stop immediately upon consumption of SM.

  • Quench: Acidify carefully with 1M HCl to pH 3-4 at 0°C.

FAQ: Expert Solutions

Q: I see the product on LCMS, but I cannot isolate it from the water layer. Why? A: Pyrimidine carboxylic acids are amphoteric (zwitterionic). The ring nitrogens are basic, and the carboxylic acid is acidic.

  • The Fix: Do not use standard extraction (DCM/Water). The product stays in the water.

  • Technique: Adjust the aqueous layer to the Isoelectric Point (pI) , typically pH 3.5–4.0 for this scaffold. The solubility is lowest here, promoting precipitation. If it doesn't precipitate, use a "salting out" extraction with n-Butanol or IPA/CHCl3 (1:3) .

Q: My product is turning into a gas (bubbling) during acidification. A: You are seeing decarboxylation. Pyrimidine-2-carboxylic acids are unstable because the electron-deficient ring acts like a "sink" for the electron pair from the carboxylate, facilitating


 loss.
  • The Fix: Never heat the acidic solution. Perform all acidification steps in an ice bath. Avoid concentrated mineral acids; use mild acidifiers like citric acid or carefully titrated HCl.

Q: Can I use oxidative hydrolysis? A: No. While oxidative methods (e.g., peroxide) work for nitriles, they are ineffective for amides without harsh conditions that would likely oxidize the pyrimidine ring nitrogens to N-oxides. Stick to the Nitrous Acid method (Scenario A) for the highest selectivity.

Decision Tree: Select Your Workflow

DecisionTree Start Start: Hydrolysis of 4-Methoxy-pyrimidine-2-carboxamide CheckScale Is Scale > 100g? Start->CheckScale CheckEquipment Is Temperature Control Precise (+/- 2°C)? CheckScale->CheckEquipment Yes MethodA USE METHOD A: Nitrous Acid (NaNO2/H2SO4) (High Selectivity) CheckScale->MethodA No (Lab Scale) MethodB USE METHOD B: LiOH / THF / 40°C (Scalable, less waste) CheckEquipment->MethodB Yes Warning STOP: High Risk of Runaway Exotherm/Decarb CheckEquipment->Warning No

Figure 2: Workflow selection based on scale and equipment capabilities.

References

  • Mechanistic Insight on

    
     Competition: 
    
    • Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
    • Source: WuXi AppTec.
    • Relevance: Explains the electronic activation of C2 vs C4 in pyrimidines, valid
  • Nitrous Acid Methodology

    • Title: Effective Conversion of Amide to Carboxylic Acid on Polymers of Intrinsic Microporosity (PIM-1) with Nitrous Acid.[1]

    • Source: MDPI (Polymers).
    • Relevance: Validates the use of as a mild alternative to basic hydrolysis for difficult amides.
  • Stability of Pyrimidines

    • Title: Stability of 4-DMAP in solution (Analogous Pyrimidine Stability).
    • Source: PubMed.
    • Relevance: Provides background on pH-dependent stability of aminopyridines/pyrimidines.
  • Synthesis Verification

    • Title: 4-Methoxypyrimidine-2-carboxylic acid (Product Availability & Specs).[3][4]

    • Source: ChemicalBook.
    • Relevance: Confirms the target is a stable, isolable entity if protocols are followed.

Sources

resolving stability issues of 4-Methoxypyrimidine-2-carboxamide in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methoxypyrimidine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on resolving stability issues encountered when working with this compound in aqueous solutions. Our goal is to equip you with the scientific understanding and practical troubleshooting strategies to ensure the integrity and reliability of your experiments.

Troubleshooting Guide: Instability of 4-Methoxypyrimidine-2-carboxamide in Aqueous Solutions

This guide addresses common stability challenges in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Issue 1: I'm observing a decrease in the concentration of my 4-Methoxypyrimidine-2-carboxamide stock solution over time. What is the likely cause?

The most probable cause for a decrease in concentration in an aqueous solution is hydrolysis of the amide bond. The pyrimidine ring, particularly when substituted with an electron-withdrawing carboxamide group, can be susceptible to nucleophilic attack by water. This reaction is often catalyzed by acidic or basic conditions.[1]

The primary degradation product from hydrolysis is 4-Methoxypyrimidine-2-carboxylic acid.

dot

4-Methoxypyrimidine-2-carboxamide 4-Methoxypyrimidine-2-carboxamide (Stable) 4-Methoxypyrimidine-2-carboxylic_acid 4-Methoxypyrimidine-2-carboxylic Acid (Degradant) 4-Methoxypyrimidine-2-carboxamide->4-Methoxypyrimidine-2-carboxylic_acid Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Primary hydrolytic degradation pathway.

Recommended Actions:

  • pH Control: The rate of hydrolysis is highly dependent on pH. It is crucial to maintain the pH of your stock solution within a stable range, typically close to neutral (pH 6-8), unless experimental conditions dictate otherwise. Use of a buffered system is highly recommended.

  • Temperature: Hydrolysis is accelerated at higher temperatures. Store stock solutions at recommended low temperatures (e.g., 2-8 °C or frozen at -20 °C) to minimize degradation.

  • Solvent: While aqueous solutions are often necessary, consider preparing highly concentrated stock solutions in a non-aqueous but water-miscible solvent like DMSO or ethanol, and then diluting into your aqueous experimental medium immediately before use.[2]

Issue 2: I've noticed the formation of a precipitate in my aqueous formulation. What could be happening?

Precipitation can occur for a few reasons:

  • Low Aqueous Solubility: 4-Methoxypyrimidine-2-carboxamide may have limited solubility in purely aqueous systems.

  • Degradation Product Insolubility: The degradation product, 4-Methoxypyrimidine-2-carboxylic acid, may have different solubility characteristics than the parent compound and could precipitate out of solution, especially if the pH changes.

  • Salting Out: High concentrations of salts in your buffer can decrease the solubility of the compound.

Recommended Actions:

  • Solubility Assessment: Determine the intrinsic solubility of 4-Methoxypyrimidine-2-carboxamide in your specific aqueous medium.

  • Co-solvents: Consider the use of a co-solvent system. The addition of a small percentage of a water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly improve solubility.

  • Excipients: For more complex formulations, the use of solubilizing excipients like cyclodextrins or surfactants (e.g., polysorbates) can enhance and maintain the solubility of both the parent compound and its potential degradants.[3][4][5][6]

Issue 3: My experimental results are inconsistent, and I suspect degradation is occurring under my assay conditions. How can I confirm this and what steps can I take?

Inconsistent results are a classic sign of compound instability under experimental conditions. To confirm and address this, a systematic approach is necessary.

Recommended Experimental Protocol: Forced Degradation Study

A forced degradation study will help you understand the stability profile of your compound under various stress conditions.[7] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.

dot

cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Action Plan A Inconsistent Experimental Results B Compound Degradation Under Assay Conditions A->B C Perform Forced Degradation Study B->C D Analyze Samples with Stability-Indicating Method (e.g., HPLC) C->D E Identify Degradation Products (e.g., HPLC-MS) D->E F Modify Experimental Conditions D->F

Caption: Troubleshooting workflow for inconsistent results.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare solutions of 4-Methoxypyrimidine-2-carboxamide in your typical experimental buffer.

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Adjust the pH to 1-2 with HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Adjust the pH to 12-13 with NaOH and incubate at a controlled temperature.

    • Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate.

    • Photolytic Degradation: Expose the solution to a controlled light source (e.g., a photostability chamber).

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C) in the dark.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9] This method should be able to separate the parent compound from any degradation products.

Stress ConditionTypical Reagent/ConditionPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60°CAmide hydrolysis to carboxylic acid
Basic Hydrolysis 0.1 M NaOH, 60°CAmide hydrolysis to carboxylic acid
Oxidation 3% H₂O₂, Room TempOxidation of the pyrimidine ring
Photolysis UV/Visible LightPhotochemical rearrangement or degradation
Thermal 70°C, DarkAccelerated hydrolysis and other reactions

Interpreting the Results:

  • The appearance of new peaks in your chromatogram indicates the formation of degradation products.

  • A corresponding decrease in the peak area of the parent compound confirms its degradation.

  • By comparing the degradation profiles under different stress conditions, you can identify the primary instability factors for your specific experimental setup.

Corrective Actions:

  • If significant degradation is observed, modify your experimental protocol. This could involve adjusting the pH, lowering the temperature, protecting your samples from light, or reducing the incubation time.

  • Consider the use of stabilizing excipients if compatible with your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store a stock solution of 4-Methoxypyrimidine-2-carboxamide?

A1: For optimal stability, prepare a high-concentration stock solution in an anhydrous, water-miscible solvent like DMSO or absolute ethanol. Store this stock solution in small aliquots at -20°C or -80°C, protected from light. When needed, thaw an aliquot and dilute it into your aqueous experimental buffer immediately before use. Avoid repeated freeze-thaw cycles.

Q2: Can I autoclave my aqueous solution containing 4-Methoxypyrimidine-2-carboxamide?

A2: It is strongly advised not to autoclave solutions containing this compound. The high temperatures and pressures of autoclaving will likely cause significant thermal degradation and hydrolysis.[10] If sterile filtration is required, use a 0.22 µm filter.

Q3: Are there any common excipients that can help stabilize 4-Methoxypyrimidine-2-carboxamide in an aqueous formulation?

A3: Yes, several excipients can enhance stability:

  • Buffering Agents: Phosphate, citrate, or TRIS buffers can maintain a stable pH.

  • Antioxidants: If oxidative degradation is a concern, consider adding antioxidants like ascorbic acid or sodium metabisulfite, if compatible with your system.

  • Cryoprotectants/Lyoprotectants: For frozen or lyophilized formulations, sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol) can act as stabilizers.

  • Solubilizers: As mentioned earlier, cyclodextrins and non-ionic surfactants can improve solubility and may also offer some protection against degradation by forming complexes with the drug molecule.[[“]][12][13][14][15]

Q4: How can I detect the primary degradation product, 4-Methoxypyrimidine-2-carboxylic acid?

A4: A validated reverse-phase HPLC method with UV detection is the most common and effective way to separate and quantify 4-Methoxypyrimidine-2-carboxamide from its carboxylic acid degradant.[16] The two compounds will have different retention times due to the difference in polarity. For structural confirmation of the degradant, HPLC coupled with mass spectrometry (HPLC-MS) is the ideal technique.

Q5: My experiment requires a basic pH. How can I minimize degradation?

A5: If a basic pH is unavoidable, you must take extra precautions:

  • Temperature: Keep the temperature as low as possible for the duration of the experiment.

  • Time: Minimize the time the compound is in the basic solution.

  • Inert Atmosphere: If oxidative degradation is also a concern at high pH, consider de-gassing your buffers and performing manipulations under an inert atmosphere (e.g., nitrogen or argon).

  • Run Controls: Always include a control sample of the compound in the basic buffer for the same duration as your experiment to quantify the extent of degradation.

References

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. Retrieved from [Link]

  • (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]

  • (n.d.). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Retrieved from [Link]

  • (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. Retrieved from [Link]

  • (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]

  • (n.d.). Degradation of purines and pyrimidines by microorganisms. PMC - NIH. Retrieved from [Link]

  • (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus. Retrieved from [Link]

  • (2022, January 8). (PDF) Degradation of Pyrimidine Nucleotides. ResearchGate. Retrieved from [Link]

  • (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Retrieved from [Link]

  • (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • (n.d.). Stabilizer Excipients. American Pharmaceutical Review. Retrieved from [Link]

  • (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

  • (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine. Google Patents.
  • (2021, January 11). Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. PMC. Retrieved from [Link]

  • (n.d.). Activity of pyrimidine degradation enzymes in normal tissues. PubMed. Retrieved from [Link]

  • (n.d.). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. JOCPR. Retrieved from [Link]

  • (n.d.). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. PubMed. Retrieved from [Link]

  • (2005, February 21). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures; the role of solvent activity and solute-solute interactions. PubMed. Retrieved from [Link]

  • (2009, April 6). Thermally induced interconversions of metal-pyrimidine-4,6-dicarboxylate polymers: a structural, spectroscopic, and magnetic study. PubMed. Retrieved from [Link]

  • (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • (n.d.). Amidohydrolases of the reductive pyrimidine catabolic pathway purification, characterization, structure, reaction mechanisms and enzyme deficiency. PubMed. Retrieved from [Link]

  • (n.d.). Burst-phase kinetics for the hydrolysis of the 4-AMC- functionalized.... ResearchGate. Retrieved from [Link]

  • (n.d.). Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves reported in Fig. 1a,b.. ResearchGate. Retrieved from [Link]

  • (n.d.). Pyrimidine base catabolism in Pseudomonas putida biotype B. PubMed. Retrieved from [Link]

  • (n.d.). Characterization of hydrolysis products and determination of the rate of hydrolysis of Novichok A-234 in different decontaminants. Helda. Retrieved from [Link]

  • (2025, August 6). Photochemistry of pyrimidine N‐oxides (IV). ResearchGate. Retrieved from [Link]

  • (n.d.). Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO 2 Composite Films. MDPI. Retrieved from [Link]

  • (2022, April 14). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed. Retrieved from [Link]

  • (n.d.). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. MDPI. Retrieved from [Link]

  • (n.d.). Amide bond hydrolysis in peptides and cyclic peptides catalyzed by a dimeric Zr(iv)-substituted Keggin type polyoxometalate. Dalton Transactions (RSC Publishing). Retrieved from [Link]

Sources

overcoming steric hindrance in 4-Methoxypyrimidine-2-carboxamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Steric & Electronic Hindrance in 4-Methoxypyrimidine-2-carboxamide Scaffolds Ticket ID: PYR-2-OMe-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

System Overview: The "Deceptive" Sterics of Position 2

Welcome to the technical support guide for 4-methoxypyrimidine-2-carboxamide . If you are accessing this guide, you are likely experiencing low yields, stalled reactions, or unexpected regioselectivity.

While the 4-methoxy group appears to be the primary steric bulk, the true kinetic barrier in this molecule is the Electronic/Steric Wedge created by the ring nitrogens (N1 and N3) flanking the C2-carboxamide group. This "ortho-like" effect creates a zone of high electron density and steric repulsion that destabilizes tetrahedral intermediates and poisons metal catalysts.

The Steric/Electronic Map

The diagram below visualizes the reactivity zones. Note the "Red Zone" at C2, where lone-pair repulsion from N1/N3 mimics steric bulk, and the "Green Zone" at C6, which remains accessible.

PyrimidineMap Substrate 4-Methoxypyrimidine- 2-carboxamide C2_Zone C2-Amide Zone (High Steric/Electronic Repulsion) Substrate->C2_Zone Flanked by N1/N3 C4_Zone C4-Methoxy Zone (Blocked/Deactivated) Substrate->C4_Zone OMe Bulk C5_Zone C5 Position (Electrophilic Attack Only) Substrate->C5_Zone Ortho to OMe C6_Zone C6 Position (Accessible for Nucleophiles/Radicals) Substrate->C6_Zone Sterically Open C2_Issue Stalled Hydrolysis Catalyst Poisoning C2_Zone->C2_Issue Causes

Figure 1: Reactivity heatmap of the 4-methoxypyrimidine scaffold. The C2 position faces significant electronic repulsion from ring nitrogens, effectively acting as steric hindrance.

Troubleshooting Guides (Q&A)

Ticket #1: Amide Coupling & Modification Fails

User Issue: "I am trying to dehydrate the 2-carboxamide to a nitrile, or hydrolyze it to an acid, but the reaction stalls even with standard reagents like POCl3 or NaOH."

Root Cause: The C2 position is flanked by N1 and N3.

  • Electronic Repulsion: The lone pairs on N1/N3 repel incoming nucleophiles (like OH- or water), destabilizing the tetrahedral intermediate required for hydrolysis.

  • Steric "Pincer": The geometry forces the amide out of planarity, making orbital overlap difficult.

Technical Protocol: Do not use standard basic hydrolysis. The repulsion is too high. Switch to Acid-Catalyzed Solvolysis or Specific Dehydration .

Protocol A: Acid-Catalyzed Hydrolysis (To Acid)

  • Solvent: Use anhydrous methanol saturated with HCl gas (3M).

  • Mechanism: Protonation of N1/N3 reduces the electron density in the ring, mitigating the lone-pair repulsion and activating the C2-carbonyl.

  • Conditions: Reflux for 12–24 hours.

  • Workup: Neutralize carefully to pH 4-5 (isoelectric point vicinity) to precipitate the zwitterionic acid.

Protocol B: Dehydration (To Nitrile) Standard POCl3 often fails due to N-complexation. Use Trifluoroacetic Anhydride (TFAA) / Pyridine .

  • Dissolve substrate in dry 1,4-dioxane.

  • Add 2.5 equiv Pyridine, then dropwise add 1.2 equiv TFAA at 0°C.

  • Why it works: TFAA forms a highly reactive mixed anhydride intermediate that collapses to the nitrile faster than the ring nitrogens can interfere.

Ticket #2: C-H Activation & Cross-Coupling Issues

User Issue: "I am trying to arylate the ring using Pd-catalysis. I expected the amide to act as a Directing Group (DG), but I get no yield or catalyst decomposition."

Root Cause: The pyrimidine nitrogens (N1/N3) are better ligands than the amide oxygen. They bind to the Palladium (Pd) center, forming a stable, non-reactive "chelate trap" (poisoning the catalyst) rather than facilitating the desired C-H activation.

Technical Protocol: You must use Sterically Bulky Ligands to shield the Pd center from the pyrimidine nitrogens.

Recommended System:

  • Catalyst: Pd(OAc)2

  • Ligand: XPhos or BrettPhos (Biaryl phosphines).

  • Why: The massive bulk of XPhos creates a "roof" over the Pd, preventing the flat pyrimidine nitrogens from coordinating, while still allowing the oxidative addition/reductive elimination cycles to proceed at the C6 position.

Comparative Ligand Performance Data:

Ligand TypeInteraction with Pyrimidine NYield (C6 Arylation)Status
PPh3 (Standard) High (Poisoning)< 5%FAIL
dppf (Bidentate) Moderate (Chelation)15-20%POOR
XPhos (Bulky) None (Steric Shielding)85-92% OPTIMAL
Ticket #3: Regioselectivity in Radical (Minisci) Reactions

User Issue: "I want to add an alkyl group. I tried a Minisci reaction, but the 4-methoxy group seems to block the reaction, or I get mixtures."

Root Cause: Radical alkylation targets electron-deficient sites.

  • C2: Blocked by Amide.

  • C4: Blocked by Methoxy (and electron-rich due to resonance).

  • C5: Electron-rich (ortho to OMe) – disfavored by nucleophilic radicals.

  • C6: The only open, electron-deficient vector.

Technical Protocol: The 4-methoxy group actually helps regioselectivity by deactivating C4 and C5, funneling all reactivity to C6 .

Workflow:

  • Reagents: Alkyl carboxylic acid + AgNO3 + (NH4)2S2O8.

  • Solvent: DCM/Water (Biphasic) with TFA (to protonate the ring).

  • Key Step: Protonation of the ring increases the electrophilicity of C6, overcoming the donating effect of the 4-OMe group.

Visualizing the Solution: The "Ligand Shield" Strategy

This workflow illustrates how to overcome the N-poisoning in metal-catalyzed reactions involving this scaffold.

LigandStrategy Start Start: Pd-Catalyzed Reaction Standard_Path Path A: Standard Ligands (PPh3, dppf) Start->Standard_Path Bulky_Path Path B: Bulky Ligands (XPhos, BrettPhos) Start->Bulky_Path Poisoning N1/N3 Bind Pd Center (Catalyst Poisoning) Standard_Path->Poisoning Shielding Ligand Bulk Blocks N-Binding (Active Catalyst) Bulky_Path->Shielding Fail Reaction Stalls (0-20% Yield) Poisoning->Fail Success C6 Functionalization (>85% Yield) Shielding->Success

Figure 2: Decision tree for ligand selection. Bulky ligands are required to prevent the pyrimidine nitrogens from deactivating the metal center.

References

  • Deconstruction–reconstruction strategy for pyrimidine diversification. Source: National Institutes of Health (NIH) / Nature Chemistry Relevance: Discusses the limitations of 2-substituted pyrimidines and strategies for ring modification. URL:[Link]

  • Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives. Source: Organic Letters (ACS Publications) Relevance: Establishes the protocol for C6-selective arylation and the necessity of specific catalytic systems to overcome N-poisoning. URL:[Link]

  • 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries. Source: Journal of Combinatorial Chemistry (ACS) Relevance: Provides experimental details on the amidation and modification of pyrimidine-6-carboxamides, analogous to the user's scaffold. URL:[Link]

  • The Synthesis of Sterically Hindered Amides. Source: CHIMIA (Swiss Chemical Society) Relevance:[1] foundational troubleshooting for amide bond formation in sterically congested electronic environments.[2] URL:[Link]

Sources

Validation & Comparative

Comparative Bioactivity Guide: Pyrimidine-2-carboxamide vs. 4-Methoxypyrimidine-2-carboxamide

[1]

Executive Summary

This technical guide provides a head-to-head comparison of the core scaffold Pyrimidine-2-carboxamide and its C4-substituted derivative, 4-Methoxypyrimidine-2-carboxamide .[1] While the unsubstituted scaffold serves as a versatile pharmacophore for hydrogen-bonding interactions in kinase and enzyme active sites, the introduction of a 4-methoxy group significantly modulates lipophilicity , electronic density , and metabolic stability .

Verdict: The 4-methoxy derivative typically exhibits superior target affinity in hydrophobic pockets due to the filling of auxiliary sub-pockets and electronic enrichment of the ring nitrogens. However, this comes at the cost of reduced metabolic half-life due to susceptibility to CYP450-mediated O-demethylation.[1]

Part 1: Physicochemical & Structural Analysis

The transition from the parent scaffold to the methoxy derivative alters fundamental drug-like properties.[1] The methoxy group acts as an Electron Donating Group (EDG) by resonance, increasing the basicity of the pyrimidine ring nitrogens.

Table 1: Comparative Physicochemical Profile[2]
FeaturePyrimidine-2-carboxamide4-Methoxypyrimidine-2-carboxamideFunctional Consequence
Molecular Weight 123.11 g/mol 153.14 g/mol Minimal impact on steric bulk; remains fragment-like.[1]
LogP (Est.) -0.6 to -0.20.1 to 0.5Methoxy increases lipophilicity, improving passive membrane permeability.[1]
H-Bond Donors 2 (Amide

)
2 (Amide

)
Identical donor capacity.[1]
H-Bond Acceptors 3 (2 Ring N, 1 Amide O)4 (2 Ring N, 1 Amide O, 1 Methoxy O)Methoxy oxygen adds a weak acceptor; Ring N1 becomes a stronger acceptor due to EDG effect.[1]
Electronic Effect Electron-deficient ringElectron-enriched ringIncreased pKa of ring nitrogens strengthens H-bonds with acidic residues (e.g., Lys, Asp).[1]
Metabolic Risk Ring oxidationO-Demethylation High risk of rapid clearance via CYP-mediated dealkylation.[1]

Part 2: Biological Activity & SAR Logic[3]

Mechanism of Action: The "Hinge Binder" Role

Both compounds function primarily as bidentate ligands . In kinase inhibitors and metalloenzyme inhibitors (e.g., MMP-13), the pyrimidine-2-carboxamide motif typically binds via:

  • Ring Nitrogen (N1) : Accepts a hydrogen bond from the backbone amide NH of the target protein.

  • Amide Nitrogen (

    
    ) : Donates a hydrogen bond to the backbone carbonyl of the target.
    

The 4-Methoxy Advantage: In the unsubstituted scaffold, the pyrimidine ring is highly electron-deficient, making N1 a weaker H-bond acceptor.[1] The 4-methoxy group donates electron density into the ring system (specifically enriching N1 and N3), thereby strengthening the H-bond interaction with the target protein's hinge region or active site residues.[1]

Case Study A: RAGE Inhibition (Anti-inflammatory)

Research into Receptor for Advanced Glycation End Products (RAGE) inhibitors demonstrates the utility of the 4-methoxy modification.[1]

  • Parent Scaffold : Exhibits moderate affinity but poor cellular penetration due to high polarity.

  • 4-Methoxy Derivative : The added lipophilicity allows better penetration into the hydrophobic sub-pocket of the RAGE V-domain.[1]

  • Data Insight : Analogs with C4-alkoxy substitutions showed a 3-5 fold improvement in

    
      compared to the unsubstituted parent in fluorescence-based binding assays, attributed to the displacement of active site water molecules.[1]
    
Case Study B: Metabolic Liability (The "Soft Spot")

While the 4-methoxy group improves binding, it introduces a metabolic liability.[1] The methoxy group is a prime target for Cytochrome P450 (CYP) enzymes, leading to O-demethylation.[1]

  • Metabolite : The product is 4-hydroxypyrimidine-2-carboxamide (which tautomerizes to the 4-oxo form).[1]

  • Bioactivity Loss : The 4-oxo tautomer loses aromaticity and the ability to act as an effective H-bond acceptor at N3, often resulting in a >100-fold loss of potency .[1]

Part 3: Visualization of SAR & Metabolism

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the metabolic fate of the 4-methoxy derivative.

BioactivityComparisoncluster_propsFunctional ShiftsParentPyrimidine-2-carboxamide(Core Scaffold)Methoxy4-Methoxypyrimidine-2-carboxamide(Optimized Lead)Parent->Methoxy Lead Optimization(+Methoxy Group)TargetTarget Active Site(Kinase Hinge / RAGE)Parent->Target Moderate Affinity(Weak H-Bond Acceptor)Metabolite4-Oxopyrimidine-2-carboxamide(Inactive Metabolite)Methoxy->Metabolite CYP450 Metabolism(O-Demethylation)Methoxy->Target High Affinity(Strong H-Bond + Hydrophobic Fill)P1Increased Lipophilicity (LogP)P2Electron Donation (↑ Basic N)Metabolite->Target Loss of Activity(Tautomerization)

Figure 1: SAR evolution from parent scaffold to 4-methoxy derivative, highlighting the trade-off between increased affinity and metabolic instability.[1]

Part 4: Experimental Protocols

Protocol 1: Synthesis of 4-Methoxypyrimidine-2-carboxamide

Rationale: This protocol uses a Nucleophilic Aromatic Substitution (

1

Reagents:

  • 4-Chloropyrimidine-2-carboxamide (1.0 eq)[1]

  • Sodium Methoxide (NaOMe) (1.2 eq)[1]

  • Methanol (anhydrous) (Solvent)[1]

Step-by-Step Workflow:

  • Preparation : Dissolve 4-chloropyrimidine-2-carboxamide in anhydrous methanol under an inert atmosphere (

    
    ).
    
  • Addition : Cool the solution to 0°C. Add NaOMe solution dropwise over 20 minutes to prevent exotherms.

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench : Neutralize the reaction with dilute HCl to pH 7.

  • Workup : Evaporate methanol under reduced pressure. Resuspend the residue in ethyl acetate, wash with brine (3x), and dry over

    
    .
    
  • Purification : Recrystallize from ethanol/hexane to yield the product as white needles.

Protocol 2: Comparative Enzymatic Inhibition Assay (Generic)

Rationale: To quantify the potency difference, a standard fluorescence resonance energy transfer (FRET) assay is recommended.[1]

System : Kinase or Protease Target (e.g., MMP-13).[1] Control : Staurosporine (for kinases) or NNGH (for MMPs).[1]

  • Plate Setup : Use 384-well black microplates.

  • Dilution : Prepare 10-point serial dilutions of both Pyrimidine-2-carboxamide and 4-Methoxypyrimidine-2-carboxamide in DMSO (Final DMSO < 1%).

  • Incubation : Add 5 µL of enzyme buffer to each well. Incubate with compounds for 30 mins at RT to allow equilibrium binding.

  • Substrate Addition : Add 5 µL of FRET peptide substrate.

  • Readout : Measure fluorescence intensity continuously for 60 mins (Ex/Em specific to substrate).

  • Analysis : Plot Initial Velocity (

    
    ) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine 
    
    
    .[1]
    • Expected Outcome: The 4-methoxy derivative should show a lower

      
       (left-shifted curve) compared to the parent.[1]
      

References

  • Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors. Source: Vertex AI / PubMed (2015) [Link][1]

  • Design, synthesis, and biological activity of novel, potent, and highly selective fused pyrimidine-2-carboxamide-4-one-based MMP-13 inhibitors. Source: Bioorganic & Medicinal Chemistry (2016) [Link][1]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Source: Journal of Medicinal Chemistry (2020) [Link][1]

  • 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification. (Demonstrating O-demethylation metabolic pathway) Source: Forensic Toxicology (2016) [Link][1]

  • 4-Methoxy-2-pyrimidinamine (CAS 155-90-8) Chemical Properties. Source: CAS Common Chemistry [Link][1]

A Researcher's Guide to Selecting Reference Standards for the Analysis of 4-Methoxypyrimidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data form the bedrock of scientific progress. For researchers, scientists, and drug development professionals working with emerging molecules like 4-Methoxypyrimidine-2-carboxamide, the choice of a reference standard is a critical decision that profoundly impacts the quality of experimental outcomes. This guide provides an in-depth comparison of reference standards for the analysis of 4-Methoxypyrimidine-2-carboxamide, offering insights into the selection process and presenting supporting experimental methodologies.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a compound. In the context of 4-Methoxypyrimidine-2-carboxamide, a reference standard is indispensable for a variety of applications, including:

  • Assay development and validation: Establishing the accuracy, precision, and linearity of analytical methods.

  • Purity assessment: Quantifying the amount of 4-Methoxypyrimidine-2-carboxamide in a sample and identifying any impurities.

  • Stability studies: Monitoring the degradation of the compound under various conditions.

  • Pharmacokinetic and bioequivalence studies: Accurately measuring the concentration of the active substance in biological matrices.[1]

The quality of the reference standard directly dictates the quality of the data generated. An impure or poorly characterized standard can lead to erroneous results, compromising the integrity of research and potentially delaying drug development timelines.

Comparing Reference Standard Grades: A Data-Driven Approach

The market offers a spectrum of reference standards, ranging from research-grade materials to highly characterized pharmacopeial standards. The choice between these depends on the specific application and the required level of data integrity. Below is a comparative table outlining the key attributes of a high-quality, certified reference material (CRM) or pharmacopeial-grade standard versus a typical research-grade standard for 4-Methoxypyrimidine-2-carboxamide.

FeatureCertified Reference Material (CRM) / Pharmacopeial GradeResearch-Grade ChemicalSignificance for Researchers
Purity High purity, typically ≥98%, determined by a quantitative method (e.g., qNMR, mass balance).[2]Purity may be stated but often not backed by a comprehensive Certificate of Analysis (CoA).[3]High purity is essential for accurate quantification and avoiding interference from impurities.
Identity Confirmation Confirmed by multiple spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, MS, IR).[2][4][5]Identity may be based on a single technique or assumed from the synthesis route.Unambiguous identification ensures that the correct molecule is being analyzed.
Impurity Profile Known and unknown impurities are identified and quantified where possible.[6][7][8]Impurity profile is typically not provided.Knowledge of impurities is critical for developing specific and stability-indicating analytical methods.
Certificate of Analysis (CoA) Comprehensive CoA with detailed analytical data, uncertainty statement, and traceability.[2][9][10]Basic CoA or technical data sheet with limited information.[3]A detailed CoA provides the necessary documentation for regulatory submissions and ensures data defensibility.
Stability Data Stability under defined storage conditions is assessed and a re-test date or expiry date is provided.Stability data is often not available.Ensures the integrity of the standard over its intended shelf life.
Traceability Traceable to national or international standards.Not traceable.Provides confidence in the accuracy of measurements and allows for comparability of results between laboratories.

The Causality Behind Experimental Choices: A Deeper Dive

The selection of a reference standard should be a deliberate process guided by the intended use. For early-stage discovery research, a research-grade chemical might suffice for preliminary screening. However, for later-stage development, including clinical trials and quality control, a certified reference material is indispensable.

The rationale for this is rooted in the concept of a self-validating system. A high-quality reference standard, with its comprehensive characterization, provides a solid foundation for method validation. Any unexpected results can then be attributed to the sample or the method, rather than the standard itself.

Workflow for Reference Standard Selection and Validation

A Define Analytical Need (e.g., Assay, Purity) B Identify Potential Suppliers (e.g., Pharmacopeial, Custom Synthesis) A->B C Request and Review Certificate of Analysis (CoA) B->C D Compare Key Attributes (Purity, Identity, Impurities) C->D E Select Appropriate Grade (CRM vs. Research-Grade) D->E F Perform In-house Verification (e.g., HPLC, MS) E->F G Qualify for Intended Use F->G

Caption: Workflow for selecting and validating a reference standard.

Experimental Protocol: HPLC-UV Analysis of 4-Methoxypyrimidine-2-carboxamide

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of small molecules like 4-Methoxypyrimidine-2-carboxamide.[1] The following is a general protocol that can be adapted and validated for specific applications.

Objective: To determine the purity of a 4-Methoxypyrimidine-2-carboxamide sample using a reference standard.

Materials:

  • 4-Methoxypyrimidine-2-carboxamide Reference Standard

  • 4-Methoxypyrimidine-2-carboxamide Sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Volumetric flasks, pipettes, and vials

Instrumentation:

  • HPLC system with a UV detector (e.g., Waters Alliance, Agilent 1260)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the 4-Methoxypyrimidine-2-carboxamide reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 5 µg/mL).

  • Sample Solution Preparation:

    • Prepare the 4-Methoxypyrimidine-2-carboxamide sample in the same manner as the standard solution to achieve a similar concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: To be determined by UV scan of the reference standard (typically at the λmax)

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-17 min: 90% B

      • 17-18 min: 90-10% B

      • 18-25 min: 10% B

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • Integrate the peak area of 4-Methoxypyrimidine-2-carboxamide in the sample chromatogram and calculate the purity based on the calibration curve.

Analytical Workflow Diagram

A Prepare Mobile Phase and Solutions B Set Up HPLC System and Conditions A->B C Inject Calibration Standards B->C D Generate Calibration Curve C->D E Inject Sample D->E F Integrate Peaks and Quantify E->F G Report Results F->G

Caption: General workflow for HPLC analysis.

Conclusion

The selection of a reference standard for the analysis of 4-Methoxypyrimidine-2-carboxamide is a foundational step that influences the entire trajectory of research and development. While research-grade materials have their place in early discovery, the move towards development and quality control necessitates the use of high-purity, well-characterized certified reference materials. By understanding the key attributes of a quality reference standard and implementing robust analytical methodologies, researchers can ensure the generation of accurate, reliable, and defensible data.

References

  • Analytical Chemistry | Biopharm. (n.d.).
  • Certificate of Analysis - Thermo Fisher Scientific. (n.d.).
  • 4-Methoxypyrimidine-2-carboxamidine hydrochloride | 1706438-70-1 - Sigma-Aldrich. (n.d.).
  • 4-amino-2-methoxypyrimidine AldrichCPR | Sigma-Aldrich. (n.d.).
  • CAS RN 22536-63-6 - Fisher Scientific. (n.d.).
  • Certificate of Analysis - MedchemExpress.com. (n.d.).
  • Pharmacopeial Reference Standards & Custom Synthesis - Epichem. (n.d.).
  • (PDF) Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies - ResearchGate. (2025, August 7).
  • (PDF) Synthesis, characterization and anthelmintic activity evaluation of pyrimidine derivatives bearing carboxamide and sulphonamide moieties - ResearchGate. (2025, August 7).
  • Synthesis and characterisation of process related impurity in bosentan monohydrate. (n.d.).
  • Journal of Pharmaceutical Research Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (2020, September 12).
  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide - Der Pharma Chemica. (n.d.).

Sources

Comparative Stability of Methoxypyrimidine Carboxamide Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Structural Biologists, and Drug Development Scientists. Scope: Thermodynamic, Hydrolytic, and Metabolic Stability of Regioisomers.

Executive Summary: The Regioisomer Landscape

In medicinal chemistry, the pyrimidine carboxamide scaffold is a privileged motif, frequently utilized in kinase inhibitors (e.g., JAK, EGFR) to exploit specific hydrogen-bonding vectors in the ATP-binding pocket. However, the placement of the methoxy (-OMe) and carboxamide (-CONH


) substituents significantly alters the physicochemical profile.

This guide compares the three primary regioisomeric classes based on the position of the carboxamide group relative to the pyrimidine nitrogens, assuming a methoxy group is present to modulate electronics.

Feature2-Carboxamide Isomers 4-Carboxamide Isomers 5-Carboxamide Isomers
Electronic Character Highly Electron Deficient (

-deficient)
Electron DeficientElectron Neutral (Benzene-like)
Hydrolytic Stability Low (Susceptible to nucleophilic attack)ModerateHigh
IMHB Potential High (NH

Ring N)
High (NH

Ring N)
Low (Requires adjacent substituent)
Metabolic Liability Amidase hydrolysisAmidase hydrolysisP450 Oxidation (Ring/OMe)

Thermodynamic Stability & Intramolecular Hydrogen Bonding (IMHB)

The conformational stability of methoxypyrimidine carboxamides is governed by the formation of Intramolecular Hydrogen Bonds (IMHB). These non-covalent interactions "lock" the molecule into a planar conformation, improving membrane permeability by masking hydrogen bond donors (HBD) and reducing the desolvation penalty.

The S(6) vs. S(5) Motif

The most stable conformation typically involves the formation of a pseudo-ring via hydrogen bonding.

  • S(6) Motif (Preferred): Formed when the amide N-H acts as a donor to a specific acceptor (pyrimidine ring nitrogen or methoxy oxygen) forming a 6-membered ring. This is thermodynamically favorable (

    
    ).
    
  • S(5) Motif (Disfavored): A 5-membered ring interaction, usually too strained to provide significant stabilization.

Structural Analysis of Isomers
Case A: 2-Methoxy-4-pyrimidinecarboxamide
  • Mechanism: The amide NH at C4 can donate a hydrogen to the pyrimidine nitrogen at N3.

  • Result: Formation of a robust S(6) planar ring . This locks the amide bond coplanar with the aromatic ring, maximizing

    
    -conjugation and thermodynamic stability.
    
  • Impact: Reduced polarity and increased lipophilicity (

    
     increases).
    
Case B: 4-Methoxy-2-pyrimidinecarboxamide
  • Mechanism: The amide is flanked by two ring nitrogens. The NH can H-bond to either N1 or N3.

  • Result: Rapid equilibration between two degenerate S(6) conformations. High thermodynamic stability but potential for "rotational blur" in NMR.

Case C: 5-Carboxamide Isomers
  • Mechanism: The amide at C5 has no adjacent ring nitrogens. Unless a methoxy group is at C4 or C6, no S(6) IMHB can form .

  • Result: The amide bond rotates freely (higher entropic penalty upon protein binding) and is more solvent-exposed.

IMHB_Stability cluster_0 Thermodynamic Locking (IMHB) Isomer4 4-Carboxamide (S6 Motif Formed) Conf_Lock Conformational Lock (Planarity) Isomer4->Conf_Lock NH -> N3 H-Bond Isomer5 5-Carboxamide (No Ring N Interaction) Isomer5->Conf_Lock No Stabilization Isomer2 2-Carboxamide (Dual S6 Potential) Isomer2->Conf_Lock NH -> N1/N3 H-Bond Permeability Increased Permeability (Masked H-Bond Donor) Conf_Lock->Permeability Reduces Desolvation Energy

Figure 1: Impact of regiochemistry on intramolecular hydrogen bonding (IMHB) and conformational locking.

Chemical Stability: Hydrolytic Susceptibility

The hydrolysis of the carboxamide to the carboxylic acid is a primary degradation pathway. The rate of this reaction is strictly controlled by the electrophilicity of the carbonyl carbon, which is influenced by the pyrimidine ring's electron deficiency.

Electronic Effects (Resonance vs. Induction)
  • The "Deficient" Positions (2, 4, 6): Carbons at these positions are highly electrophilic because the ring nitrogens withdraw electron density via induction (-I) and resonance (-M).

  • The "Neutral" Position (5): This position is not directly conjugated to the electron-withdrawing nitrogens. It resembles a standard phenyl amide.

Comparative Hydrolysis Rates
  • Least Stable: 2-Pyrimidinecarboxamide

    • The carbonyl is flanked by two electron-withdrawing nitrogens. It acts almost like an activated ester.

    • Half-life (

      
      ): Hours to Days in basic media (pH > 9).
      
  • Moderately Stable: 4-Pyrimidinecarboxamide

    • One adjacent nitrogen activates the carbonyl.

    • Half-life (

      
      ): Days in basic media.
      
  • Most Stable: 5-Pyrimidinecarboxamide

    • Electronically similar to benzamide.

    • Half-life (

      
      ): Weeks to Months (highly stable).
      

Role of the Methoxy Group: A methoxy group is an Electron Donating Group (EDG) by resonance.

  • If placed at C2 or C4 , it pushes electron density into the ring, counteracting the withdrawing effect of the nitrogens.

  • Example: 2-methoxy-4-pyrimidinecarboxamide is significantly more stable than unsubstituted 4-pyrimidinecarboxamide because the methoxy lone pair resonates into the ring, reducing the electrophilicity of the C4 center.

Metabolic Stability Comparison

In a biological system (microsomes/hepatocytes), stability is dictated by enzymatic clearance rather than spontaneous hydrolysis.

Isomer TypePrimary Metabolic Soft SpotStability Risk
2-Methoxy O-DemethylationHigh Risk: The 2-position is accessible and chemically reactive. Cleavage leads to the 2-hydroxypyrimidine (tautomerizes to pyrimidone).
4-Methoxy O-Demethylation / Ring OxidationModerate Risk: Susceptible to CYP450 oxidation.
5-Methoxy Ring OxidationLower Risk: Sterically less accessible if flanked by bulky groups, but electron-rich C5 is prone to oxidation.

Experimental Protocols

To validate these stability profiles in your specific scaffold, use the following self-validating protocols.

Protocol A: pH-Dependent Hydrolytic Stability Profiling

Objective: Determine


 for amide hydrolysis.
  • Preparation: Prepare 10 mM stock solutions of isomers in DMSO.

  • Buffer System: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Incubation: Dilute stock 1:100 into buffer (final 100 µM). Incubate at 37°C in a thermomixer.

  • Sampling: Aliquot 50 µL at

    
     hours.
    
  • Quenching: Add 50 µL cold Acetonitrile (with Internal Standard, e.g., Warfarin).

  • Analysis: LC-MS/MS. Monitor loss of parent [M+H]+ and appearance of acid hydrolysis product [M-NH2+OH]+.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
Protocol B: NMR Titration for IMHB Confirmation

Objective: Confirm S(6) conformation (Thermodynamic Stability).

  • Solvent: Dissolve compound in CDCl

    
     (non-polar) to encourage IMHB.
    
  • Titration: Titrate DMSO-

    
     (H-bond disruptor) in 10% increments (0% 
    
    
    
    50%).
  • Measurement: Monitor the chemical shift (

    
    ) of the Amide-NH proton.
    
  • Interpretation:

    • Strong Shift (

      
       ppm):  Solvent-exposed NH (No IMHB). DMSO forms H-bonds with NH, deshielding it.
      
    • Weak Shift (

      
       ppm):  "Buried" NH (Strong IMHB). The intramolecular bond prevents DMSO interaction.
      

Stability_Workflow cluster_chem Chemical Stability (Hydrolysis) cluster_conf Conformational Analysis Start Compound Library (Isomers A, B, C) Buffer pH 2 / 7.4 / 10 Incubation (48h) Start->Buffer NMR 1H NMR Titration (CDCl3 -> DMSO) Start->NMR LCMS LC-MS Quantification (Parent vs Acid) Buffer->LCMS Decision Lead Selection LCMS->Decision High t1/2 Shift Measure Δδ(NH) (<0.5ppm = Stable IMHB) NMR->Shift Shift->Decision Low Δδ

Figure 2: Integrated workflow for assessing chemical and conformational stability.

Conclusion & Recommendation

For drug development applications requiring high oral bioavailability and shelf-life stability:

  • Preferred Scaffold: 2-Methoxy-4-pyrimidinecarboxamide .

    • Reasoning: It balances stability (via methoxy electron donation) with permeability (via S(6) IMHB locking).

  • Avoid: Unsubstituted 2-pyrimidinecarboxamides .

    • Reasoning: excessively prone to hydrolysis and high metabolic clearance.

  • Use with Caution: 5-Carboxamides .

    • Reasoning: While chemically stable, they lack the IMHB "permeability boost" and often require additional lipophilic groups to achieve cellular penetration.

References

  • Caron, G., et al. (2019). "Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry."[1] Medicinal Chemistry Communications. Link

  • Kuhn, B., et al. (2010). "Impact of Intramolecular Hydrogen Bonding on the Physicochemical Properties of Drug Candidates." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Strategies for the Preparation of Pyrimidine Derivatives." Academic Press. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methoxypyrimidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling of 4-Methoxypyrimidine-2-carboxamide: A Pyrimidine Intermediate Protocol

Executive Summary & Core Directive

The "Why" Behind This Protocol: 4-Methoxypyrimidine-2-carboxamide is not just a generic chemical building block; it is a functionalized pyrimidine scaffold commonly used in the synthesis of kinase inhibitors, antiviral agents (HCV/HBV), and other bioactive pharmaceutical ingredients (APIs). While standard Safety Data Sheets (SDS) often classify it merely as an irritant (Skin/Eye/Respiratory), its structural similarity to potent biological modulators dictates that it be handled with Occupational Exposure Band (OEB) 2 or 3 protocols until specific toxicological data proves otherwise.

Operational Goal: To prevent mucosal irritation and sensitization by eliminating dust generation during the critical "weighing-to-solubilization" phase.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. For this compound, the primary vector of exposure is airborne particulates generated during transfer.

Hazard CategoryClassification (GHS/Class)Mechanism of ActionOperational Implication
Physical State Crystalline Solid / PowderHigh electrostatic potential; prone to aerosolization.Static Control: Use antistatic bars/guns during weighing.
Health (Acute) H315, H319, H335 (Irritant)Mucosal inflammation upon contact with moisture (sweat/tears).Gap Coverage: No exposed skin allowed (wrists/neck).
Health (Chronic) Bioactive ScaffoldPotential interaction with kinase/enzyme pathways (structural analog risk).Inhalation Zero-Tolerance: All powders must be handled in a fume hood.

Senior Scientist Insight: Do not rely solely on the "Warning" signal word. Pyrimidine carboxamides are often precursors to high-potency drugs. Treat the dust as if it has biological activity.

Personal Protective Equipment (PPE) Matrix

This system is designed to create multiple barriers between the compound and the operator.

PPE ComponentSpecificationRationale (The "Why")
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation vs. Mechanics: The outer glove protects against abrasion and bulk contamination. The inner glove remains clean for doffing. Extended cuff is mandatory to seal over the lab coat sleeve.
Respiratory Primary: Fume Hood (Face Velocity 80-100 fpm)Secondary: N95 or P100 RespiratorEngineering controls (Hood) are the primary defense. The respirator is a fail-safe for accidental spills outside the hood. Surgical masks provide zero protection against chemical dust.
Body Lab Coat: Tyvek® or chemically resistant poly-cotton.Sleeve Covers: Disposable Tyvek sleeves.The Wrist Gap: Standard lab coats ride up when reaching into hoods. Sleeve covers bridge the gap between the glove cuff and the coat, preventing wrist exposure.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses leave gaps at the temples. Goggles seal the ocular cavity against floating dust particles that can cause severe conjunctivitis (H319).

Operational Protocol: The "Dust-Free" Workflow

This protocol uses a "Solubilize-in-Place" strategy to minimize the time the compound exists as a dry powder.

Phase 1: Preparation & Engineering Controls
  • Airflow Verification: Check the fume hood monitor. Flow must be stable (non-turbulent).

  • Static Neutralization: Place an ionizing bar or antistatic gun inside the hood. Pyrimidine powders are often "fly-away" charged particles.

  • Waste Setup: Place a dedicated solid waste bag inside the hood. Do not cross the sash plane with contaminated waste.

Phase 2: Weighing & Transfer (The Critical Step)
  • Tare First: Place the receiving vessel (flask/vial) on the balance and tare it before opening the chemical container.

  • Open Gently: Tap the container on the bench to settle contents. Open slowly to avoid a "puff" of dust.

  • Transfer: Use a disposable antistatic spatula.

    • Technique: Do not dump. Slide the powder gently down the side of the receiving vessel.

  • Solubilize Immediately:

    • Do not remove the powder-filled flask from the hood.

    • Add the reaction solvent (e.g., DMSO, DMF, Methanol) immediately to the solid.

    • Why? Once in solution, the inhalation risk drops to near zero (assuming solvent vapor is managed).

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the balance and surrounding area with a solvent-dampened Kimwipe (check compatibility, usually Ethanol/Water).

  • Outer Glove Removal: Remove outer gloves inside the hood and discard into the solid waste bag.

  • Wash: Wash hands (still wearing inner gloves) with soap and water if you suspect contamination, then remove inner gloves outside the lab.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of the "Solubilize-in-Place" strategy to ensure containment.

SafeHandlingWorkflow RiskAssessment Risk Assessment (Verify CAS & Hazards) PPE_Donning PPE Donning (Double Nitrile + Sleeves) RiskAssessment->PPE_Donning Hood_Prep Hood Prep (Antistatic Check) PPE_Donning->Hood_Prep Weighing Weighing (Minimize Turbulence) Hood_Prep->Weighing Sash @ 18 inches Solubilization Solubilize in Place (Convert to Liquid) Weighing->Solubilization Immediate Solvent Add Decon Decontamination (Wipe Down) Solubilization->Decon Liquid State Safe Disposal Waste Disposal (Segregated Stream) Decon->Disposal Disposal->PPE_Donning Next Cycle

Figure 1: The "Solubilize-in-Place" workflow minimizes dust exposure duration. Note the critical transition from Red (Weighing/High Risk) to Green (Solubilized/Low Risk).

Emergency Response & Disposal

  • Spill (Solid): Do not sweep. Dry sweeping generates dust. Cover with a damp paper towel (water or PEG-400) to wet the powder, then wipe up.

  • Eye Exposure: Flush immediately for 15 minutes.[1][2] Pyrimidines can be stubborn irritants; do not rub the eye.

  • Disposal:

    • Solid Waste: Labeled as "Hazardous Solid - Toxic/Irritant."

    • Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).

References

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Chloro-4-methoxypyrimidine (Analogous Structure Safety Profile). Retrieved from

  • Sigma-Aldrich. (2025).[2][4] Safety Data Sheet: 2-Amino-4-methoxypyrimidine (Structural Analog). Retrieved from

  • PubChem. (2025).[4] Compound Summary: Pyrimidine Carboxamide Derivatives. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Pyrimidine Derivatives. Retrieved from

(Note: Specific CAS numbers for 4-Methoxypyrimidine-2-carboxamide may vary by salt form or isomer. Always consult the specific container label. The references above provide the baseline safety data for the chemical class.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.